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2,3-Dihydro-1-benzofuranacetic acid Documentation Hub

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  • Product: 2,3-Dihydro-1-benzofuranacetic acid
  • CAS: 62590-78-7

Core Science & Biosynthesis

Foundational

Chemical Architecture and Therapeutic Potential of 2,3-Dihydro-1-benzofuranacetic Acid Derivatives

A Technical Guide on GPR40 Modulation and Drug Development Executive Summary The 2,3-dihydro-1-benzofuranacetic acid scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on GPR40 Modulation and Drug Development

Executive Summary

The 2,3-dihydro-1-benzofuranacetic acid scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore core of Fasiglifam (TAK-875) . Unlike traditional sulfonylureas that induce insulin secretion independently of glucose levels (posing hypoglycemia risks), derivatives of this scaffold act as GPR40 (FFAR1) agonists . They function as glucose-dependent insulin secretagogues (GDIS), offering a "smart" therapeutic approach for Type 2 Diabetes Mellitus (T2DM).

However, the development of this class is a study in the delicate balance between efficacy and safety. While TAK-875 demonstrated superior glycemic control in Phase III trials, it was terminated due to Drug-Induced Liver Injury (DILI).[1] This guide dissects the chemical biology, synthetic pathways, and safety protocols necessary to navigate this high-potential, high-risk chemical space.

Structural Activity Relationship (SAR)[2][3]

The efficacy of 2,3-dihydro-1-benzofuranacetic acid derivatives hinges on a tripartite pharmacophore model. The molecule is designed to bind to the allosteric site of the GPR40 receptor, distinct from the orthosteric site used by endogenous long-chain fatty acids.

The Pharmacophore Triad
ComponentStructural FeatureBiological FunctionOptimization Strategy
Acidic Head Acetic acid moiety at C3Anchors the molecule via ionic interactions with Arg183/Arg258 in the GPR40 binding pocket.Must remain ionizable. Bioisosteres (e.g., tetrazoles) often lose potency.
Core Scaffold 2,3-DihydrobenzofuranProvides a rigid linker that orients the acidic head and the lipophilic tail.The (S)-enantiomer is typically 10-100x more potent than the (R)-enantiomer.
Lipophilic Tail Substituent at C6 (e.g., biphenyl ether)Penetrates the hydrophobic crevice between transmembrane helices 3 and 4.Critical for affinity but a major source of lipotoxicity. Introduction of polar groups (e.g., sulfonyl) reduces DILI risk.
SAR Logic Diagram

The following diagram illustrates the logical flow of optimizing this scaffold from a generic hit to a clinical candidate like TAK-875.

SAR_Logic Hit Initial Hit (Phenylpropanoic Acid) Cyclization Conformational Restriction (Dihydrobenzofuran Ring) Hit->Cyclization Improves Selectivity Chirality Stereoselection ((S)-Enantiomer) Cyclization->Chirality Increases Potency Tailopt Tail Optimization (Biphenyl + Polar Sulfone) Chirality->Tailopt Mitigates Lipotoxicity Candidate Clinical Candidate (TAK-875) Tailopt->Candidate Final Profile

Caption: Evolution of the 2,3-dihydro-1-benzofuran scaffold from flexible precursors to rigid, high-affinity GPR40 agonists.

Mechanism of Action: The GPR40 Signaling Axis

Understanding the signaling cascade is vital for designing validation assays. These derivatives activate GPR40, a Gq-coupled GPCR expressed on pancreatic


-cells.[2][3][4] Unlike sulfonylureas which close 

channels directly, GPR40 agonists amplify the signal only when glucose is present (glucose-dependent).
Signaling Pathway Visualization

GPR40_Pathway Agonist Ligand (TAK-875) GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40 Allosteric Binding Gq Gq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Caption: The Gq-PLC-IP3 signaling cascade initiated by GPR40 activation, leading to calcium mobilization and insulin release.[5]

Synthetic Methodologies

The synthesis of the 2,3-dihydro-1-benzofuranacetic acid core requires establishing the bicyclic ring system and the acetic acid side chain. Two primary strategies are employed: Friedel-Crafts Alkylation/Cyclization (Industrial) and Enantioselective Reductive Cyclization (Medicinal Chemistry).

Protocol: Friedel-Crafts Strategy (Racemic)

This route is robust for generating the core scaffold for initial SAR screening.

  • Acylation: React 2,3-dihydrobenzofuran with oxalyl chloride monoethyl ester using

    
     (Lewis Acid) in 
    
    
    
    at 0°C.
    • Why: Introduces the carbon framework at the C5/C6 position regio-selectively.

  • Hydrolysis: Treat the intermediate with NaOH to yield the

    
    -keto acid.
    
  • Wolff-Kishner Reduction: Reflux with hydrazine hydrate (

    
    ) and KOH in ethylene glycol.
    
    • Why: Reduces the ketone to a methylene group, forming the acetic acid tail.

  • Esterification (Optional): Convert to methyl ester for easier purification via column chromatography.

Protocol: Enantioselective Synthesis (TAK-875 Route)

To access the active (S)-enantiomer, a chiral auxiliary or asymmetric hydrogenation is required.

  • Starting Material: 2-Iodophenol derivative + Chiral allylic alcohol.

  • Key Step: Palladium-catalyzed intramolecular etherification or Heck cyclization.

  • Resolution: If synthesizing lawfully as a racemate, separation via Chiral HPLC (e.g., Chiralpak AD-H column) using n-hexane/isopropanol/TFA is standard.

Biological Validation: FLIPR Calcium Flux Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard for validating Gq-coupled GPCR activity. It measures the intracellular calcium surge (


) triggered by the agonist.
Detailed Protocol

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hGPR40).

  • Dye: Fluo-4 AM or Fluo-8 AM (Calcium-sensitive fluorescent dyes).

  • Buffer: HBSS with 20 mM HEPES and 0.1% Fatty Acid-Free BSA (Critical: BSA binds lipophilic compounds, mimicking physiological conditions).

Workflow:

  • Seeding: Plate hGPR40-CHO cells at 10,000 cells/well in 384-well black-wall/clear-bottom plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Remove culture medium.

    • Add 20

      
      L of Dye Loading Buffer (Fluo-4 AM + Probenecid).
      
    • Note: Probenecid (2.5 mM) inhibits organic anion transporters, preventing dye leakage from the cells.

    • Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT to equilibrate.

  • Compound Preparation:

    • Dissolve derivatives in 100% DMSO (10 mM stock).

    • Serial dilute in assay buffer (Final DMSO concentration < 0.5%).

  • Measurement (FLIPR Tetra/Penta):

    • Excitation: 470–495 nm; Emission: 515–575 nm.

    • Record baseline fluorescence for 10 seconds.

    • Inject compound (agonist).[1][2][4][6][7]

    • Record fluorescence response for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Max signal minus baseline).
      
    • Plot dose-response curves to determine

      
      .
      

The Safety Paradox: Lessons from TAK-875

The discontinuation of TAK-875 in 2013 serves as a critical case study for any researcher working with this scaffold. The compound caused liver toxicity (DILI) despite excellent efficacy.

Mechanism of Toxicity

The toxicity was not target-related (GPR40 activation) but rather molecule-specific (Off-target).

  • Acyl Glucuronidation: The carboxylic acid tail is metabolized by UGT enzymes into a reactive acyl glucuronide (AG) . These electrophilic species can covalently bind to hepatocellular proteins, triggering immune responses.

  • Transporter Inhibition: TAK-875 and its glucuronide metabolite potently inhibit hepatic transporters:

    • OATP1B1/1B3: Uptake transporters.

    • MRP2/MRP3: Efflux transporters.

    • BSEP (Bile Salt Export Pump): Inhibition leads to accumulation of toxic bile acids within hepatocytes, causing cholestatic injury and mitochondrial stress.[1][6]

Safety Screening Workflow (DOT)

Researchers developing new derivatives must implement this screening cascade early.

Safety_Screen Lead Lead Compound (Benzofuran Derivative) Glucuronidation Reactive Metabolite Assay (Acyl Glucuronide Formation) Lead->Glucuronidation Transporter Transporter Inhibition Panel (BSEP, MRP2, OATP) Lead->Transporter Mito Mitochondrial Tox (Glu/Gal Assay) Lead->Mito Decision Go / No-Go Decision Glucuronidation->Decision High Covalent Binding = STOP Transporter->Decision IC50 < 10uM = STOP Mito->Decision Uncoupling = STOP

Caption: Mandatory safety screening cascade to detect hepatotoxicity risks early in the development of carboxylic acid-containing GPR40 agonists.

References

  • Discovery of TAK-875: Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[8] Journal of Pharmacology and Experimental Therapeutics. Link

  • SAR & Optimization: Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[5] ACS Medicinal Chemistry Letters.[8] Link

  • Mechanism of Action: Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40.[8][9] Nature.[8] Link

  • Toxicity Mechanism (DILI): Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences. Link

  • FLIPR Assay Protocol: Molecular Devices Application Note. FLIPR Calcium 4 Assay Kit Guide.[10]Link

Sources

Exploratory

Technical Guide: Mechanism of Action of 2,3-Dihydro-1-benzofuranacetic Acid

The following technical guide details the mechanism of action, chemical biology, and experimental applications of 2,3-Dihydro-1-benzofuranacetic acid . Executive Summary 2,3-Dihydro-1-benzofuranacetic acid represents a "...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental applications of 2,3-Dihydro-1-benzofuranacetic acid .

Executive Summary

2,3-Dihydro-1-benzofuranacetic acid represents a "privileged scaffold" in medicinal chemistry and plant biology. It is not a single drug but a core pharmacophore that exists primarily as two regioisomers, each driving distinct biological mechanisms:

  • (2,3-Dihydro-1-benzofuran-3-yl)acetic acid : The core scaffold of Fasiglifam (TAK-875) , a potent GPR40 agonist used in Type 2 Diabetes research.[1] Its mechanism involves allosteric modulation of the Free Fatty Acid Receptor 1 (FFAR1).

  • (2,3-Dihydro-1-benzofuran-2-yl)acetic acid : A structural isostere of Indole-3-acetic acid (IAA) . It acts as an auxin mimic in plant biology and serves as a key intermediate for synthesizing anti-inflammatory agents.

This guide dissects both mechanisms, providing a comprehensive resource for professionals utilizing this scaffold in drug discovery or agrochemical research.

Chemical Identity & Isomerism

The biological activity of this molecule is strictly dictated by the position of the acetic acid side chain on the dihydrobenzofuran ring.

Feature3-yl Isomer (Drug Discovery)2-yl Isomer (Agrochemical/Chemical Biology)
Structure Acetic acid at C3 positionAcetic acid at C2 position
Primary Target GPR40 (FFAR1) TIR1/AFB Auxin Receptors
Key Application Type 2 Diabetes (Insulin Secretion)Plant Growth Regulation, Herbicide Design
Representative Drug Fasiglifam (TAK-875)Auxin Analogs

Mechanism A: GPR40 Agonism (The 3-yl Scaffold)

Context: Development of Glucose-Dependent Insulinotropic Agents (e.g., Fasiglifam).

Molecular Mechanism

The (2,3-dihydro-1-benzofuran-3-yl)acetic acid moiety binds to the allosteric site of the GPR40 receptor (FFAR1), distinct from the orthosteric site used by endogenous long-chain fatty acids.

  • Receptor Activation : The ligand binds to GPR40, a G

    
    -coupled GPCR expressed on pancreatic 
    
    
    
    -cells.
  • Signal Transduction :

    • Activation of Phospholipase C (PLC).[2]

    • Hydrolysis of PIP2 into

      
       (Inositol trisphosphate) and DAG (Diacylglycerol).
      
    • 
       triggers 
      
      
      
      release from the Endoplasmic Reticulum.[1][2]
  • Physiological Outcome : Elevated intracellular

    
     promotes the fusion of insulin granules with the plasma membrane, resulting in Glucose-Stimulated Insulin Secretion (GSIS) .
    
    • Crucial Safety Feature: Unlike sulfonylureas, this mechanism is glucose-dependent, significantly reducing the risk of hypoglycemia.

Signaling Pathway Visualization

The following diagram illustrates the GPR40 signaling cascade initiated by the benzofuran scaffold.

GPR40_Pathway Ligand Dihydrobenzofuran Scaffold (3-yl) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Allosteric Binding Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Granule Fusion

Figure 1: GPR40 (FFAR1) signaling cascade activated by 3-yl-dihydrobenzofuranacetic acid derivatives.

Mechanism B: Auxin Mimicry (The 2-yl Scaffold)

Context: Plant Physiology and Herbicide Development.

Molecular Mechanism

The (2,3-dihydro-1-benzofuran-2-yl)acetic acid isomer acts as a structural mimic of Indole-3-Acetic Acid (IAA). The benzofuran ring serves as a bioisostere for the indole ring.

  • Receptor Binding : The molecule enters the plant cell and binds to the TIR1/AFB F-box proteins within the SCF ubiquitin ligase complex.

  • Molecular Glue : It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA repressor proteins .

  • Ubiquitination & Degradation : The Aux/IAA repressors are poly-ubiquitinated and degraded by the 26S proteasome.

  • Gene Expression : Degradation of repressors releases ARF (Auxin Response Factors) transcription factors, initiating gene expression related to cell elongation and division.

Auxin Signaling Visualization

Auxin_Pathway Ligand Dihydrobenzofuran Scaffold (2-yl) TIR1 TIR1/AFB (F-Box Protein) Ligand->TIR1 Binds Complex TIR1-Ligand-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA Repressor AuxIAA->Complex Ub Ubiquitination Complex->Ub SCF Ligase Action Proteasome 26S Proteasome Degradation Ub->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Repressor Removed Growth Gene Expression (Growth/Elongation) ARF->Growth Transcription

Figure 2: Auxin signaling pathway triggered by 2-yl-dihydrobenzofuranacetic acid.

Experimental Protocols

Protocol: GPR40 Calcium Flux Assay (In Vitro)

Purpose: To validate the agonist activity of 3-yl derivatives on human GPR40.

Materials:

  • CHO-K1 cells stably expressing human GPR40.

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • Assay Buffer (HBSS with 20 mM HEPES).

Workflow:

  • Cell Seeding : Plate CHO-hGPR40 cells (10,000 cells/well) in 384-well black-wall plates. Incubate overnight at 37°C.

  • Dye Loading : Aspirate medium; add 20 µL Fluo-4 AM dye solution. Incubate for 60 min at 37°C.

  • Compound Preparation : Dissolve 2,3-dihydro-1-benzofuran-3-yl acetic acid derivative in DMSO. Prepare serial dilutions in Assay Buffer (0.1% BSA).

  • Measurement :

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject compound.

    • Measure fluorescence intensity (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Data Analysis : Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .
    • Validation Check: Positive control (Linoleic acid) must show dose-dependent signal.

Protocol: Synthesis of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acid

Purpose: General synthetic route for the GPR40 agonist core.

  • Starting Material : Benzofuran-3-one.

  • Wittig Reaction : React benzofuran-3-one with triethyl phosphonoacetate and NaH in THF to yield the

    
    -unsaturated ester.
    
  • Hydrogenation : Reduce the double bond using

    
     (balloon) and Pd/C (10%) in Methanol. This simultaneously reduces the benzofuran double bond if present, or reduces the exocyclic double bond to yield the dihydrobenzofuran core.
    
  • Hydrolysis : Treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours.

  • Workup : Acidify with 1M HCl, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Structure-Activity Relationship (SAR) Insights

The following table summarizes how structural modifications to the core scaffold alter biological activity.

Modification SiteEffect on ActivityTarget Context
C3-Acetic Acid Critical for GPR40 polar interactions (Arg residues).GPR40 Agonist
C2-Acetic Acid Critical for Auxin receptor pocket fit.Auxin Mimic
Benzofuran Oxygen H-bond acceptor; essential for receptor orientation.Both
C6-Substitution Lipophilic groups (e.g., phenoxy) enhance potency.GPR40 (Fasiglifam)
C5-Substitution Halogenation (Cl/F) often increases metabolic stability.General Medicinal Chem

References

  • Negoro, N., et al. (2012). "Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent."[3] Journal of Medicinal Chemistry. Link

  • Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial hyperglycemia and hypoglycemia in diabetic rats." Diabetologia. Link

  • Tan, C.P., et al. (2008). "Selective small-molecule agonists of G protein-coupled receptor 40 promote glucose-dependent insulin secretion." Diabetes.[1][2][4] Link

  • Hayashi, K., et al. (2014). "Auxin activity of substituted benzoic acids and their effect on polar auxin transport." Plant Physiology. (Contextual reference for auxin structural mimics).
  • PubChem Compound Summary. "2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid." Link

Sources

Foundational

"biological screening of novel 2,3-Dihydro-1-benzofuranacetic acid analogs"

Executive Summary The 2,3-dihydro-1-benzofuranacetic acid scaffold represents a "privileged structure" in medicinal chemistry, most notably exemplified by Fasiglifam (TAK-875) , a potent GPR40 (FFAR1) agonist developed f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydro-1-benzofuranacetic acid scaffold represents a "privileged structure" in medicinal chemistry, most notably exemplified by Fasiglifam (TAK-875) , a potent GPR40 (FFAR1) agonist developed for Type 2 Diabetes. While Fasiglifam demonstrated exceptional efficacy in glucose-stimulated insulin secretion (GSIS), its development was terminated in Phase III due to drug-induced liver injury (DILI).

This guide outlines a rigorous Dual-Path Screening Strategy for novel analogs of this class. It is designed to retain the potent GPR40 agonism or anti-inflammatory efficacy of the scaffold while actively filtering out the hepatotoxic liabilities associated with the parent generation.

Section 1: Chemical Space & Rationale

The core structure, 2,3-dihydrobenzofuran, often substituted with an acetic acid moiety, serves as a bioisostere for various biaryl systems.

  • Primary Target (Metabolic): Free Fatty Acid Receptor 1 (GPR40).[1][2] The acetic acid tail typically mimics the carboxylate of endogenous long-chain fatty acids.

  • Secondary Target (Inflammation): Inhibition of NF-κB and MAPK pathways, reducing Nitric Oxide (NO) and PGE2 production.

The "Fasiglifam Lesson": Research indicates that the hepatotoxicity of TAK-875 was likely due to interference with bile acid transporters and mitochondrial stress in hepatocytes. Therefore, this screening protocol is not just about potency; it is about selectivity and safety.

Section 2: Screening Cascade Visualization

The following diagram illustrates the decision gates for moving a compound from synthesis to lead candidate.

ScreeningCascade cluster_0 Phase I: In Silico Filter cluster_1 Phase II: Primary Screen (Potency) cluster_2 Phase III: Safety (The Filter) start Library of 2,3-Dihydro-1-benzofuranacetic Acid Analogs insilico ADME/Tox Prediction (Lipinski, TPSA, DILI Score) start->insilico gpr40 GPR40 Agonism (Ca2+ Flux / FLIPR) insilico->gpr40 Pass inflam Anti-Inflammatory (NO Inhibition / RAW 264.7) insilico->inflam Pass hepg2 Hepatotoxicity Screen (HepG2 ATP Assay) gpr40->hepg2 EC50 < 100 nM inflam->hepg2 IC50 < 10 µM hepg2->start Fail (Retool) lead Validated Lead Candidate hepg2->lead High Safety Margin

Figure 1: The "Safety-First" Screening Cascade. Note the critical placement of the HepG2 assay immediately following potency confirmation to avoid late-stage attrition.

Section 3: Primary Screening Protocols

Protocol A: GPR40 Agonism (Calcium Flux Assay)

Rationale: GPR40 is a Gq-coupled GPCR.[3] Activation triggers the PLC-IP3 pathway, releasing intracellular Calcium (


). This is the standard surrogate marker for Fasiglifam-like activity.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing hGPR40 (human GPR40).

  • Reagents: Fluo-8 or Cal-520 AM (Calcium indicators), Probenecid (inhibits dye efflux).

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FDSS.

Step-by-Step Methodology:

  • Seeding: Plate hGPR40-CHO cells at 10,000 cells/well in 384-well black-wall/clear-bottom plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 20 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + 2 µM Fluo-8 AM + 2.5 mM Probenecid).

  • Incubation: Incubate 1 hour at 37°C, followed by 15 minutes at room temperature (RT) to equilibrate.

  • Compound Prep: Prepare analogs in DMSO (10 mM stocks). Dilute in assay buffer to 5x final concentration.

    • Control: Fasiglifam (TAK-875) as positive control (Max response).

    • Vehicle: 0.1% DMSO.

  • Measurement: Transfer plate to FLIPR.

    • Record baseline fluorescence (Excitation 490 nm / Emission 525 nm) for 10 seconds.

    • Inject compounds.[3][4][5]

    • Record kinetics for 180 seconds.

  • Data Analysis: Calculate

    
     (Peak fluorescence minus baseline). Fit to a 4-parameter logistic equation to determine 
    
    
    
    .

Validation Check: The


 of the positive control (Fasiglifam) must fall within 20–80 nM. If 

nM, check cell surface receptor expression.
Protocol B: Anti-Inflammatory Screen (NO Inhibition)

Rationale: Benzofuran derivatives often inhibit iNOS expression. This phenotypic assay measures Nitric Oxide (NO) accumulation in macrophages stimulated by Lipopolysaccharide (LPS).[6]

Methodology:

  • Cell System: RAW 264.7 murine macrophages.[7]

  • Induction: Treat cells with LPS (1 µg/mL) ± Test Compounds (0.1 – 50 µM) for 24 hours.

  • Detection: Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).

  • Readout: Measure Absorbance at 540 nm.

  • Normalization: Assess cell viability (MTT assay) in parallel to ensure NO reduction isn't due to cell death.

Section 4: Mechanistic Visualization (GPR40 Pathway)

Understanding the signaling pathway is crucial for interpreting "partial agonists" vs "full agonists" in this class.

GPR40_Signaling Ligand Benzofuran Analog GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Binding Gq Gαq Protein GPR40->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (GSIS) Ca->Insulin Triggers Exocytosis PKC->Insulin Potentiation

Figure 2: The GPR40/Gq Signaling Cascade. Benzofuran analogs trigger IP3-mediated Calcium release, the primary metric for the FLIPR assay.

Section 5: Safety Profiling (The "Fasiglifam Filter")

This is the most critical section for this specific chemical class. You must prove your novel analog does not replicate the liver toxicity of the parent scaffold.

Protocol: HepG2 Cytotoxicity & ATP Depletion

Rationale: Fasiglifam toxicity is linked to mitochondrial dysfunction. Standard MTT assays may miss this. Measuring cellular ATP levels is more sensitive for mitochondrial toxins.

  • Seeding: HepG2 cells (human liver carcinoma) at 20,000 cells/well.

  • Dosing: 72-hour exposure to compounds (concentration range 1 µM – 100 µM).

  • Readout: CellTiter-Glo® (Promega) Luminescent Cell Viability Assay.

    • This generates a luminescent signal proportional to the amount of ATP present.

  • Metric: Calculate

    
    .
    
    • Pass Criteria:

      
       µM.
      
    • Flag Criteria: Significant ATP drop at concentrations

      
       the therapeutic 
      
      
      
      .

Section 6: Data Presentation Standards

When compiling your screening report, summarize data using the following Structure-Activity Relationship (SAR) table format:

Compound IDR1 Subst.R2 Subst.[4][8]GPR40

(nM)
Efficacy (% of TAK-875)HepG2

(µM)
Safety Index (HepG2/GPR40)
TAK-875 (Ref)(Ref)24.5 100%~1506122
BF-001 -H-OMe450.040%>200>444
BF-002 -Cl-Ph32.195%45.01402
BF-003 -F-CF318.2105%12.5 686 (Fail)

Note: BF-003 is a potent agonist but fails due to a low safety margin (high cytotoxicity).

References

  • Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats." Journal of Pharmacology and Experimental Therapeutics.

  • Yabuki, C., et al. (2013). "A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1."[2] PLOS ONE.

  • Mancini, A. D., & Poitout, V. (2015). "GPR40 agonists for the treatment of type 2 diabetes: life after 'death'?" Diabetes, Obesity and Metabolism.

  • Otieno, M. A., et al. (2017). "Mechanistic Characterization of Drug-Induced Liver Injury by the Glucokinase Activator Fasiglifam." Toxicological Sciences.

  • Choi, R. J., et al. (2010). "Anti-inflammatory properties of benzofuran derivatives in lipopolysaccharide-stimulated RAW 264.7 macrophages." International Immunopharmacology.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2,3-Dihydro-1-benzofuranacetic Acid

Abstract The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous biologically active natural products and pharmaceutical agents.[1] Its derivatives are of significant interest in drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous biologically active natural products and pharmaceutical agents.[1] Its derivatives are of significant interest in drug discovery, particularly for their roles as potent anti-inflammatory agents and selective cannabinoid receptor 2 agonists.[2][3] This application note provides a comprehensive, two-part protocol for the synthesis of 2,3-Dihydro-1-benzofuran-2-acetic acid, a key intermediate for further chemical elaboration. The described methodology follows a robust and scalable pathway, beginning with the construction of the benzofuran ring system to yield benzofuran-2-acetic acid, followed by a selective catalytic hydrogenation to afford the target saturated heterocyclic system. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and critical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

The synthesis of substituted 2,3-dihydrobenzofurans is a central theme in modern synthetic chemistry. Methodologies range from transition-metal-catalyzed C-H activation and cycloisomerization to intramolecular cycloadditions.[4][5][6] While many elegant methods exist for constructing the core ring system, a particularly reliable strategy for accessing 2,3-dihydrobenzofuranacetic acid involves the selective reduction of a pre-functionalized benzofuran precursor. This approach bifurcates the synthetic challenge into two well-defined stages: formation of the aromatic heterocycle and its subsequent selective hydrogenation.

This protocol focuses on the catalytic hydrogenation of benzofuran-2-acetic acid. This strategy is advantageous due to the commercial availability of starting materials, the generally high yields of each step, and the operational simplicity, which allows for straightforward scaling. The critical step—selective hydrogenation of the furan ring while preserving the benzene ring—is achieved using a heterogeneous palladium catalyst under controlled hydrogen pressure.[7] This method avoids the complexities of multi-component cyclization reactions and provides a direct route to the desired product.

Synthetic_Scheme cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Catalytic Hydrogenation Salicylaldehyde Salicylaldehyde Intermediate_A Intermediate Ether Salicylaldehyde->Intermediate_A O-Alkylation Diethyl_Bromomalonate Diethyl Bromomalonate Diethyl_Bromomalonate->Intermediate_A K2CO3_Acetone K2CO3, Acetone Benzofuran_Acid Benzofuran-2-acetic acid Intermediate_A->Benzofuran_Acid Cyclization & Hydrolysis Hydrolysis_Decarboxylation 1. NaOH (aq) 2. HCl (aq), Δ Precursor Benzofuran-2-acetic acid Final_Product 2,3-Dihydro-1-benzofuran-2-acetic acid Precursor->Final_Product Selective Hydrogenation Catalyst_H2 H2 (50 psi) 10% Pd/C, EtOAc

Figure 1: Overall two-stage synthetic workflow.

Part 1: Synthesis of Benzofuran-2-acetic acid (Precursor)

2.1. Principle and Rationale

The synthesis of the benzofuran-2-acetic acid precursor is achieved through a tandem O-alkylation and intramolecular cyclization/hydrolysis sequence. Salicylaldehyde is first alkylated with diethyl bromomalonate using a mild base like potassium carbonate. The resulting ether intermediate is then subjected to basic hydrolysis, which serves two purposes: it saponifies the two ester groups and concurrently drives an intramolecular aldol-type condensation. The subsequent acidification and heating promote cyclization and decarboxylation to yield the stable aromatic benzofuran-2-acetic acid.

2.2. Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Salicylaldehyde≥98%Sigma-Aldrich
Diethyl bromomalonate95%Sigma-AldrichCorrosive, handle in fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered for best results.
AcetoneACS GradeVWR
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl)Lab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying.

Step-by-Step Procedure

  • O-Alkylation:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (12.2 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and acetone (200 mL).

    • Stir the suspension vigorously. Add diethyl bromomalonate (26.3 g, 110 mmol) dropwise over 15 minutes.

    • Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexane).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude intermediate ether as a viscous oil. This intermediate is typically used in the next step without further purification.

  • Cyclization, Hydrolysis, and Decarboxylation:

    • Transfer the crude oil to a 1 L round-bottom flask. Add a solution of sodium hydroxide (24.0 g, 600 mmol) in water (250 mL).

    • Heat the mixture to reflux for 4 hours. The solution should become homogeneous.

    • Cool the reaction mixture in an ice bath to below 10 °C.

    • Slowly and carefully acidify the solution to pH ~1 by adding concentrated HCl. A precipitate will form. Caution: Exothermic reaction.

    • Heat the acidified mixture at 80 °C for 1 hour to ensure complete decarboxylation.

    • Cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the cake with cold water (3 x 50 mL).

    • Recrystallize the crude solid from an ethanol/water mixture to afford pure benzofuran-2-acetic acid as a white to off-white crystalline solid.

Part 2: Catalytic Hydrogenation to 2,3-Dihydro-1-benzofuran-2-acetic acid

3.1. Principle and Rationale

The selective reduction of the furan ring in benzofuran derivatives is a well-established transformation.[8] Heterogeneous catalysts, particularly palladium on an inert support (Pd/C), are highly effective for this purpose. The reaction proceeds via the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen across the 2,3-double bond. The aromaticity of the benzene ring makes it significantly less susceptible to reduction under these mild conditions (typically ≤100 psi H₂ pressure and room temperature), ensuring high selectivity for the desired 2,3-dihydro product.

Hydrogenation_Setup cluster_main Parr Hydrogenation Apparatus cluster_vessel Inside Vessel H2_Tank H2 Cylinder Pressure_Regulator Pressure Regulator H2_Tank->Pressure_Regulator High Pressure Gauge Pressure Gauge Pressure_Regulator->Gauge Set to 50 psi Pressure_Vessel Sealed Reaction Vessel (Parr Bottle) Shaker Mechanical Shaker Pressure_Vessel->Shaker Mounted on Gauge->Pressure_Vessel Low Pressure H2 Solution Substrate + Solvent (EtOAc) Catalyst 10% Pd/C (Suspended)

Figure 2: Schematic of a typical catalytic hydrogenation setup.

3.2. Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Benzofuran-2-acetic acidAs synthesized in Part 1Must be dry.
Palladium on Carbon (10% Pd/C)Degussa type E101Acros OrganicsCaution: Potentially pyrophoric. Handle with care.
Ethyl Acetate (EtOAc)AnhydrousVWR
Hydrogen (H₂) GasHigh Purity (≥99.99%)Airgas
Celite® 545Sigma-AldrichFor filtration.

Step-by-Step Procedure

  • Reaction Setup:

    • To a heavy-walled hydrogenation vessel (e.g., a 250 mL Parr bottle), add benzofuran-2-acetic acid (5.0 g, 28.4 mmol) and ethyl acetate (100 mL).

    • Swirl to dissolve the solid.

    • In a fume hood, carefully add 10% Pd/C (250 mg, 5 mol% loading) to the solution. Safety Note: Do not add the dry catalyst to a dry flask; add it to the solvent to mitigate its pyrophoric nature.

    • Seal the reaction vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker).

  • Hydrogenation:

    • Purge the vessel by evacuating the air and backfilling with nitrogen gas three times.

    • Repeat the purge cycle three times with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50 psi.

    • Begin vigorous agitation (shaking) and maintain the reaction at room temperature.

    • Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cease agitation and carefully vent the excess hydrogen gas in a fume hood.

    • Purge the vessel with nitrogen gas to ensure a safe, inert atmosphere.

    • Carefully open the vessel. Prepare a filtration setup by placing a 1-2 cm pad of Celite® in a Büchner funnel.

    • Filter the reaction mixture through the Celite pad to remove the palladium catalyst. Wash the pad thoroughly with ethyl acetate (3 x 20 mL). Safety Note: The Celite pad containing the catalyst should not be allowed to dry completely in the air, as it can ignite. Quench it carefully with water before disposal.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude solid can be recrystallized from a toluene/hexane mixture to yield 2,3-Dihydro-1-benzofuran-2-acetic acid as a pure white solid.

3.3. Expected Results and Characterization

ParameterPrecursor (Benzofuran-2-acetic acid)Final Product (2,3-Dihydro-1-benzofuran-2-acetic acid)
Appearance White crystalline solidWhite crystalline solid
Typical Yield 65-75% (from salicylaldehyde)>95%
Melting Point 138-140 °C96-98 °C[9]
¹H NMR (CDCl₃) δ ~7.5 (m, 2H), ~7.3 (m, 2H), ~6.8 (s, 1H), 3.8 (s, 2H)δ ~7.1 (m, 2H), ~6.8 (m, 2H), ~4.9 (m, 1H), ~4.6 (dd), ~4.2 (dd), ~3.0 (m, 2H)
Purity (HPLC) >98%>99%

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Part 1: Low yield of precursor Incomplete alkylation. Insufficient hydrolysis or decarboxylation.Ensure anhydrous conditions and finely powdered K₂CO₃ for alkylation. Extend reflux time if needed. Ensure complete acidification and heating to drive decarboxylation.
Part 2: Incomplete hydrogenation Inactive catalyst. Insufficient hydrogen pressure or poor agitation.Use fresh, high-quality Pd/C. Ensure the system is leak-free and increase agitation speed. If necessary, slightly increase H₂ pressure (e.g., to 60 psi).
Part 2: Over-reduction of benzene ring Reaction conditions too harsh (high temperature or pressure). Catalyst is too active.Perform the reaction at room temperature. Do not exceed recommended pressure. Use a less active catalyst or a catalyst poison if selectivity remains an issue.
Part 2: Product contaminated with Pd Inefficient filtration of the catalyst.Use a finer grade of Celite or a double-layer pad. Ensure the Celite pad is well-settled before filtering.

Conclusion

This application note details a validated and highly efficient protocol for the synthesis of 2,3-Dihydro-1-benzofuran-2-acetic acid. The two-stage approach, involving the synthesis of a benzofuran precursor followed by selective catalytic hydrogenation, provides a reliable route to the target molecule in high overall yield and purity. The methodologies described utilize standard laboratory equipment and techniques, making this protocol suitable for both academic research and process development in the pharmaceutical industry. The included mechanistic rationale and troubleshooting guide serve to empower the user to achieve consistent and successful results.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Retrieved from [Link]

  • Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Center for Biotechnology Information. Retrieved from [Link]

  • Tu, Y., et al. (2023). A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans. Journal of the American Chemical Society.
  • Wu, L., et al. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters.
  • Fang, J., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Retrieved from [Link]

  • Riener, M., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. Retrieved from [Link]

  • Yamashita, M., et al. (2014). Preparation of (2,3-Dihydrobenzofuran-3-yl)acetic Acid via Rh-Catalyzed Asymmetric Hydrogenation. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Dasse, O., et al. (2019). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from [Link]

  • Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Jagadeesh, R. V., et al. (2023). Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. Retrieved from [Link]

  • Riener, M., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. National Center for Biotechnology Information. Retrieved from [Link]

  • Pauli, L., et al. (2014). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • Hafliger, F., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Advanced Assay Development for GPR40-Targeted 2,3-Dihydro-1-benzofuranacetic Acid Derivatives

Abstract The 2,3-dihydro-1-benzofuranacetic acid scaffold represents a privileged structure in medicinal chemistry, most notably associated with GPR40 (Free Fatty Acid Receptor 1, FFAR1) agonism for the treatment of Type...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1-benzofuranacetic acid scaffold represents a privileged structure in medicinal chemistry, most notably associated with GPR40 (Free Fatty Acid Receptor 1, FFAR1) agonism for the treatment of Type 2 Diabetes Mellitus (T2DM). While derivatives such as Fasiglifam (TAK-875) demonstrated potent glucose-dependent insulin secretion, late-stage clinical attrition due to drug-induced liver injury (DILI) highlights the necessity for rigorous, multi-parametric screening. This guide outlines a robust assay cascade, prioritizing functional Gq-coupled signaling validation while integrating early-stage safety profiling to mitigate hepatotoxicity risks inherent to this lipophilic scaffold.

Introduction & Mechanistic Rationale

The Scaffold and the Target

The 2,3-dihydro-1-benzofuranacetic acid core mimics endogenous long-chain free fatty acids. These derivatives bind to the allosteric site of GPR40 on pancreatic


-cells. Unlike sulfonylureas, which cause insulin secretion regardless of glucose levels (risking hypoglycemia), GPR40 agonists amplify insulin secretion only in the presence of elevated glucose.[1]
The Challenge: Lipophilicity and Toxicity

Benzofuran derivatives are inherently lipophilic (High LogP). This drives potency but introduces two critical assay challenges:

  • Solubility: High risk of compound precipitation in aqueous assay buffers.

  • Hepatotoxicity: The metabolic activation of the benzofuran ring can lead to reactive intermediates.

Therefore, our screening strategy must confirm on-target efficacy (Calcium/IP3 signaling) while immediately flagging off-target cytotoxicity.

Signaling Pathway Visualization

The following diagram illustrates the GPR40 signaling cascade targeted by these assays.

GPR40_Pathway Ligand Benzofuran Derivative GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Allosteric Binding Gq Gq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Granule Exocytosis

Figure 1: GPR40 signaling cascade. The primary assay (Calcium Flux) detects the Ca2+ release step, while the secondary assay (IP-One) quantifies the stable metabolite of IP3.

Pre-Assay Considerations: Compound Management

Before functional screening, you must address the physicochemical properties of benzofuran derivatives.

  • DMSO Tolerance: These compounds require DMSO for solubilization. Ensure your cell lines (CHO-K1 or HEK293) are validated for tolerance up to 0.5% or 1% DMSO.

  • Autofluorescence Check: Benzofuran rings can be fluorophores.

    • Validation Step: Run a "cell-free" plate containing only buffer + compound. Read at the FLIPR wavelengths (Excitation 470-495 nm / Emission 515-575 nm). If signal > 3x background, flag the compound as an optical interferer.

Primary Assay: High-Throughput Calcium Flux (FLIPR)

Objective: Rapidly identify agonists by measuring intracellular calcium mobilization (


).
Platform:  FLIPR Tetra or Hamamatsu FDSS.
Cell Line:  CHO-K1 stably expressing human GPR40 (hGPR40).
Experimental Protocol
StepActionCritical Technical Insight
1. Seeding Seed 10,000 CHO-hGPR40 cells/well in 384-well black/clear plates. Incubate 24h at 37°C.Use Poly-D-Lysine coated plates to prevent cell detachment during wash steps.
2. Starvation Remove media; replace with serum-free media for 1 hour prior to assay.Crucial: Serum contains free fatty acids (endogenous ligands) that will desensitize GPR40 and cause high background.
3. Dye Loading Add Calcium-6 or Fluo-4 dye in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid. Incubate 1h at 37°C.Probenecid inhibits the anion transporter, preventing dye leakage from the cell cytosol.
4. Compound Prep Prepare 5x concentration of benzofuran derivatives in HBSS (+ 0.1% BSA).BSA is required to keep lipophilic benzofurans in solution and mimic physiological protein binding.
5. Read Transfer plate to FLIPR. Establish 10s baseline. Inject compound. Read for 120s.GPR40 response is rapid; peak usually occurs within 20-40 seconds.

Data Analysis: Calculate


 (Max Signal - Min Signal) / Min Signal. Normalize to a reference agonist (e.g., Linoleic Acid or TAK-875 at 

).

Secondary Assay: IP-One HTRF (Validation)

Objective: Confirm Gq pathway activation using a stable downstream metabolite (IP1). This eliminates false positives from calcium artifacts (e.g., ion channel modulators). Platform: TR-FRET Reader (e.g., EnVision, PHERAstar).

Experimental Protocol
  • Stimulation:

    • Replace culture media with Stimulation Buffer containing Lithium Chloride (LiCl).

    • Note: LiCl blocks the degradation of IP1 into inositol, causing IP1 to accumulate.

    • Add Benzofuran derivatives and incubate for 1 hour at 37°C.

  • Lysis & Detection:

    • Add IP1-d2 conjugate (Acceptor) in lysis buffer.

    • Add Anti-IP1 Cryptate (Donor) in lysis buffer.

    • Incubate for 1 hour at room temperature (protect from light).

  • Measurement:

    • Read Time-Resolved Fluorescence Ratio (665 nm / 620 nm).

    • Interpretation: This is a competitive assay.[2][3] High signal = Low IP1 (Inactive compound). Low signal = High IP1 (Active Agonist).

Safety Counter-Screen: HepG2 Cytotoxicity

Given the history of TAK-875 (Fasiglifam) causing liver injury, this step is non-negotiable for this chemical series.

Objective: Detect early signs of hepatotoxicity via ATP depletion. Cell Line: HepG2 (Human liver carcinoma).

Protocol
  • Seeding: Seed HepG2 cells (5,000/well) in 384-well white plates.

  • Dosing: Treat with benzofuran derivatives (dose-response: 0.1

    
    M to 100 
    
    
    
    M) for 24 hours .
  • Detection: Add CellTiter-Glo (Promega) reagent (1:1 ratio with media). Shake for 2 mins.

  • Read: Measure Luminescence.

  • Threshold: Any compound showing

    
     or 
    
    
    
    ATP reduction at efficacy concentration (
    
    
    ) is flagged as a "Safety Risk."

Screening Logic & Workflow

The following diagram defines the decision matrix for advancing a compound.

Screening_Funnel Start Compound Library (Benzofuran Derivatives) Solubility Solubility Check (Nephelometry) Start->Solubility FLIPR Primary: Calcium Flux (CHO-hGPR40) Solubility->FLIPR Soluble Filter1 Active? (>50% Efficacy) FLIPR->Filter1 IP1 Secondary: IP-One HTRF (Pathway Confirmation) Filter1->IP1 Yes Discard Discard Filter1->Discard No HepG2 Safety: HepG2 Tox (ATP Depletion) IP1->HepG2 Confirmed Agonist Select Lead Candidate Selection HepG2->Select Low Tox HepG2->Discard High Tox

Figure 2: The Screening Cascade. Note the late-stage placement of the HepG2 assay to filter out toxicophores common to this scaffold.

References

  • Negoro, N., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent.[4] Journal of Medicinal Chemistry.

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[5] PLOS ONE.

  • Cisbio/Revvity. HTRF IP-One Assay: A robust and stable platform for high throughput screening of Gq-coupled GPCRs.[6] Application Note.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Interference with Fluorescence and Absorbance.

  • Burford, N. T., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types.[7] Assay and Drug Development Technologies.

Sources

Method

Application Note: Quantitative Analysis of 2,3-Dihydro-1-benzofuranacetic Acid in Biological Matrices via LC-MS/MS

Introduction & Scientific Rationale 2,3-Dihydro-1-benzofuranacetic acid (and its positional isomers) represents a class of pharmacologically active metabolites often associated with benzofuran-derived pharmaceuticals (e....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

2,3-Dihydro-1-benzofuranacetic acid (and its positional isomers) represents a class of pharmacologically active metabolites often associated with benzofuran-derived pharmaceuticals (e.g., Furofenac, Fasiglifam). Accurate quantification of this molecule in biological matrices (plasma, urine, tissue homogenates) is critical for pharmacokinetic (PK) profiling and toxicological assessment.

This guide details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol. The method is designed to address the specific physicochemical challenges of the analyte:

  • Acidity: The carboxylic acid moiety (

    
    ) necessitates pH control during extraction and chromatography to prevent peak tailing and ensure consistent ionization.
    
  • Isomerism: Positional isomers (e.g., substitution at the 2, 3, 5, or 7 position) may co-elute. High-efficiency chromatographic separation is prioritized over speed.

  • Matrix Interference: Biological fluids contain phospholipids that suppress ionization. A Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is selected as the gold standard for purification.

Method Development Strategy

Analyte Properties & Mass Spectrometry[1][2][3]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.19 g/mol [1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid group deprotonates readily (

    
    ), offering superior sensitivity over positive mode.
    
  • Precursor Ion:

    
     177.0
    
  • Key Product Ions:

    • 
       133.0 (Loss of 
      
      
      
      , Quantifier)
    • 
       105.0 (Cleavage of furan ring/side chain, Qualifier)
      
Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl stationary phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Phenyl-Hexyl). Phenyl-Hexyl offers unique selectivity for the aromatic benzofuran core, aiding in isomer separation.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains analyte in neutral/protonated state for retention).

    • B: Acetonitrile (ACN) or Methanol (MeOH). ACN typically provides sharper peaks for aromatic acids.

Experimental Protocol

Materials & Reagents[5]
  • Analyte Standard: 2,3-Dihydro-1-benzofuranacetic acid (High purity >98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -Benzoic acid or a structural analog like Indomethacin if isotope is unavailable).
    
  • Matrix: Drug-free human plasma/urine.

  • SPE Cartridges: Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg/1 mL.

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: LLE is viable, but SPE (MAX) provides cleaner extracts by locking the acidic analyte onto the sorbent while washing away neutrals and phospholipids.

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 100 µL of biological sample (Plasma/Urine).

    • Add 10 µL Internal Standard working solution.

    • Add 300 µL of 4%

      
       in water. (Acidification ensures the analyte is protonated and disrupts protein binding).
      
    • Vortex for 30s.

  • SPE Conditioning:

    • 1 mL Methanol (Solvate sorbent).

    • 1 mL Water (Equilibrate).

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 5% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       in Water. (Raises pH > 8. Analyte becomes ionized (
      
      
      
      ) and binds to the anion-exchange sites. Neutrals and bases are washed away).
    • Wash 2: 1 mL Methanol. (Removes hydrophobic interferences while analyte remains ionically bound).

  • Elution:

    • Elute with 2 x 250 µL of 2% Formic Acid in Methanol. (Acidification neutralizes the analyte, breaking the ionic bond and releasing it).

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Parameters
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495)
Column Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL
Ion Source ESI Negative
Spray Voltage -4500 V
MRM 1 (Quant) 177.0

133.0 (CE: -20 eV)
MRM 2 (Qual) 177.0

105.0 (CE: -35 eV)

Gradient Profile:

  • 0.0 - 1.0 min: 10% B (Isocratic hold for loading)

  • 1.0 - 6.0 min: 10%

    
     90% B (Linear Gradient)
    
  • 6.0 - 7.5 min: 90% B (Wash)

  • 7.5 - 7.6 min: 90%

    
     10% B
    
  • 7.6 - 10.0 min: 10% B (Re-equilibration)

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logic for selecting the extraction method based on sample type and sensitivity requirements.

MethodLogic Start Start: Select Sample Matrix MatrixType Is Matrix Complex? (Plasma/Tissue vs. Water) Start->MatrixType Simple Simple (Urine/Water) MatrixType->Simple No Complex Complex (Plasma/Tissue) MatrixType->Complex Yes Sensitivity Sensitivity Required? Simple->Sensitivity PP Protocol C: Protein Precip (Fast, Dirty) Simple->PP Screening only Complex->Sensitivity HighSens High (< 1 ng/mL) Sensitivity->HighSens High MedSens Med (> 10 ng/mL) Sensitivity->MedSens Standard SPE Protocol A: SPE (MAX) (Cleanest, Concentrates Analyte) HighSens->SPE LLE Protocol B: LLE (MTBE) (Cost-effective, Good Recovery) MedSens->LLE

Caption: Decision tree for selecting Sample Preparation strategy based on matrix complexity and sensitivity needs.

SPE Extraction Mechanism

This diagram details the chemical mechanism during the Mixed-Mode Anion Exchange (MAX) extraction.

SPE_Mechanism Load 1. LOAD (Acidic pH) Analyte: Neutral (COOH) Interaction: Hydrophobic (RP) Wash1 2. WASH 1 (Basic pH > 8) Analyte: Ionized (COO-) Interaction: Anion Exchange (AX) Load->Wash1 pH Switch Wash2 3. WASH 2 (Organic) Analyte: Bound (Ionic) Removes: Lipids/Neutrals Wash1->Wash2 Clean up Elute 4. ELUTE (Acidic MeOH) Analyte: Neutral (COOH) Releases from AX sites Wash2->Elute Disrupt Bond

Caption: Chemical mechanism of Mixed-Mode Anion Exchange (MAX) for acidic analytes.

Method Validation (FDA/EMA Guidelines)

To ensure regulatory compliance, the following parameters must be validated:

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression is recommended to improve accuracy at the lower end of the curve.
    
  • Acceptance:

    
    ; Back-calculated concentrations within ±15% (±20% at LLOQ).
    
Accuracy & Precision
  • QC Levels: Low (3x LLOQ), Mid (50% range), High (80% range).

  • Replicates: n=5 per level for 3 separate runs.

  • Criteria: CV% < 15% and Bias within ±15%.

Matrix Effect[6]
  • Compare the peak area of the analyte spiked post-extraction into blank matrix against the analyte in pure solvent.

  • Target: Matrix Factor (MF) between 0.85 and 1.15. If suppression is observed (< 0.85), consider increasing the wash strength in the SPE step or using a stable isotope internal standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Analyte breakthrough during Load/Wash.Ensure Load pH is acidic (< pH 4) for RP retention, or Basic (> pH 8) for AX retention. Check wash solvent strength.
Peak Tailing Secondary interactions with silanols.Use a column with high end-capping (e.g., HSS T3). Ensure mobile phase pH is acidic (0.1% FA).
Carryover Analyte sticking to injector needle.Use a needle wash solution containing 50:25:25 ACN:MeOH:Isopropanol + 0.1% FA.
Signal Drift Source contamination.Divert flow to waste for the first 1 min and last 2 mins of the gradient.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Acidic Drugs in Biological Fluids using LC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (2021). Oasis MAX Sample Extraction Products: Care and Use Manual. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid (Compound Summary). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application

The 2,3-Dihydro-1-benzofuranacetic Acid Scaffold: A Versatile Platform for Modern Drug Discovery

Introduction: The Privileged Status of the 2,3-Dihydro-1-benzofuran Core The 2,3-dihydro-1-benzofuran moiety is a prominent heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." This designati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the 2,3-Dihydro-1-benzofuran Core

The 2,3-dihydro-1-benzofuran moiety is a prominent heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its inherent structural features, including a defined stereochemistry and the ability to be readily functionalized, allow for the precise spatial presentation of pharmacophoric elements, making it an ideal template for the design of novel therapeutics across a wide range of disease areas. The interest in this scaffold is continually growing due to its association with diverse biological activities, including anti-tumor, anti-inflammatory, anti-malarial, and central nervous system (CNS) protective effects.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,3-dihydro-1-benzofuranacetic acid and its parent scaffold in drug design. We will delve into the synthetic strategies for creating libraries of these compounds, provide detailed protocols for their biological evaluation against key therapeutic targets, and discuss the critical structure-activity relationships (SAR) that drive their efficacy.

Strategic Synthesis of 2,3-Dihydro-1-benzofuran Derivatives: A Protocol

The synthesis of a diverse library of 2,3-dihydro-1-benzofuran derivatives is a critical first step in a drug discovery campaign. Various synthetic methodologies have been developed, with transition metal-catalyzed reactions being particularly prevalent and efficient.[4][5] Below is a representative protocol for the synthesis of a substituted 2,3-dihydro-1-benzofuran core, which can be adapted to generate a wide array of analogues. This protocol is based on a palladium-catalyzed tandem cyclization/cross-coupling reaction, a powerful method for constructing this scaffold.[6]

Protocol 1: Palladium-Catalyzed Synthesis of a Substituted 2,3-Dihydro-1-benzofuran-5-carboxylic Acid Derivative

This protocol outlines a multi-step synthesis, beginning with the preparation of a key ether intermediate followed by a palladium-catalyzed cyclization and subsequent saponification to yield the carboxylic acid.

Step 1: Synthesis of the Allyl Ether Intermediate

  • Reactants: To a solution of a substituted phenol (1.0 eq) in a suitable solvent such as acetone or methyl ethyl ketone, add potassium carbonate (K₂CO₃, 2.0 eq) and 3-bromo-2-methylpropene (1.2 eq).[6]

  • Reaction: Stir the mixture vigorously at reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired allyl ether.

Step 2: Palladium-Catalyzed Tandem Cyclization/Suzuki-Coupling

  • Reactants: In a reaction vessel, combine the allyl ether from Step 1 (1.0 eq), an appropriate arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand such as SPhos (0.1 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq) in a solvent system such as toluene/water (10:1).[6]

  • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the substituted 2,3-dihydro-1-benzofuran product.

Step 3: Saponification to the Carboxylic Acid

  • Reactants: Dissolve the product from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF), ethanol (EtOH), and water. Add an excess of sodium hydroxide (NaOH, 3-5 eq).[6]

  • Reaction: Stir the mixture at room temperature for 12 hours.[6]

  • Work-up: Acidify the reaction mixture to pH 2-3 with a dilute solution of hydrochloric acid (HCl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final 2,3-dihydro-1-benzofuranacetic acid derivative.

Biological Evaluation: Targeting Key Pathways

The versatility of the 2,3-dihydro-1-benzofuran scaffold allows for its application in targeting a wide array of biological molecules. Below are detailed protocols for evaluating compounds against two therapeutically relevant targets: the Cannabinoid Receptor 2 (CB2) for neuropathic pain and inflammation, and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) for inflammation and cancer.

Protocol 2: Cannabinoid Receptor 2 (CB2) Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the human CB2 receptor by measuring its ability to compete with a radiolabeled ligand.[7][8]

Materials:

  • Membrane preparations from cells expressing human CB2 receptors (e.g., CHO-K1 or HEK293 cells).[8]

  • Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.[9]

  • Non-specific binding control: A high concentration of an unlabeled CB2 agonist (e.g., 10 µM WIN 55,212-2).[9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 1 mg/mL fatty acid-free BSA, pH 7.4.[8]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand at a concentration close to its Kd (e.g., 0.8 nM [³H]WIN 55,212-2).[9]

    • 50 µL of CB2 receptor membrane preparation (typically 5-15 µg of protein per well).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[9]

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (IC₅₀) of test compounds against human mPGES-1.[10][11]

Materials:

  • Recombinant human mPGES-1.

  • Substrate: Prostaglandin H₂ (PGH₂).

  • Cofactor: Reduced glutathione (GSH).

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5, containing 2.5 mM GSH and 1 mM EDTA.

  • Stop Solution: 1 M HCl.

  • PGE₂ ELISA kit.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Test compound at various concentrations.

    • Recombinant human mPGES-1 enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH₂ (typically at a final concentration of 5-10 µM).

  • Incubation: Incubate the reaction mixture for 1-2 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The development of potent and selective drug candidates relies on a thorough understanding of the structure-activity relationship. For the 2,3-dihydro-1-benzofuran scaffold, several key structural features have been identified that influence biological activity.

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring can significantly impact potency and selectivity. For instance, in a series of PPARα agonists, specific substitution patterns on the benzofuran ring were crucial for maintaining high potency and subtype selectivity.[12]

  • Stereochemistry at C2 and C3: The stereocenters at the C2 and C3 positions of the dihydrofuran ring are often critical for biological activity. In the case of CB2 agonists, the S-enantiomer of a particular derivative was found to be the active form, while the R-enantiomer was inactive, highlighting the importance of a specific three-dimensional arrangement for receptor interaction.[6]

  • The Acetic Acid Side Chain: The carboxylic acid moiety of 2,3-dihydro-1-benzofuranacetic acid can serve as a key interaction point with the target protein, often forming hydrogen bonds or salt bridges. Modifications to this group, such as esterification or amidation, can modulate potency, selectivity, and pharmacokinetic properties.

Data Presentation

Compound ID Scaffold Modification Target IC₅₀ / Kᵢ (nM) Reference
Example A 2-Aryl-3-methylCB250[6]
Example B 5-Chloro-6-cyclohexylmPGES-1200Fictional Example
Example C 2-Ethyl-5-phenoxypropoxyPPARα15[12]

Visualizing Workflows and Pathways

G General Workflow for Drug Discovery using the 2,3-Dihydro-1-benzofuran Scaffold cluster_0 Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization Start Substituted Phenols & Allyl Halides Step1 Allyl Ether Formation Start->Step1 Step2 Pd-Catalyzed Cyclization Step1->Step2 Step3 Derivatization & Purification Step2->Step3 Library Compound Library Step3->Library Library->HS HTS High-Throughput Screening (e.g., Binding or Enzyme Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR HS->HTS ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->SAR Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Caption: A generalized workflow for a drug discovery campaign utilizing the 2,3-dihydro-1-benzofuran scaffold.

G CB2 Receptor Signaling Pathway Ligand 2,3-Dihydro-1-benzofuran Derivative (Agonist) CB2R CB2 Receptor (GPCR) Ligand->CB2R Binds to G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Anti-inflammatory Effects) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the CB2 receptor upon activation by an agonist.

Conclusion: A Scaffold with Enduring Potential

The 2,3-dihydro-1-benzofuranacetic acid scaffold and its parent ring system continue to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its place as a valuable tool in the medicinal chemist's arsenal. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to leverage the potential of this remarkable molecular framework in their drug discovery endeavors. Through systematic synthesis, rigorous biological evaluation, and insightful SAR analysis, the full therapeutic potential of 2,3-dihydro-1-benzofuran derivatives can be realized.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Satyanarayana, G. (2021). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.
  • Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Ashraf, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC.
  • Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Kovács, B., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.
  • Eurofins. (n.d.). CB2 Human Cannabinoid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC.
  • Ouellet, M., et al. (2007). Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in. Ovid.
  • Pinto, M. F., et al. (2019). A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors. PubMed.
  • Al-Malki, A. L., et al. (2022).
  • Ashraf, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.
  • Larsson, K., et al. (2019). Inhibition of recombinant human mPGES‐1 by 934, 117, 118, 322, and 323....
  • G. L. (2011).
  • Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. PubMed.
  • Satyanarayana, G. (2021). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.
  • Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity.
  • Butts, C. A., et al. (2008). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
  • ChemInform. (2025). ChemInform Abstract: Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans.

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of 2,3-Dihydro-1-benzofuranacetic acid synthesis"

Technical Support Center: Organic Synthesis Division Ticket Subject: Yield Optimization: 2,3-Dihydro-1-benzofuranacetic acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Unit Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket Subject: Yield Optimization: 2,3-Dihydro-1-benzofuranacetic acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Executive Summary & Route Diagnosis

User Context: You are attempting to synthesize 2,3-dihydro-1-benzofuranacetic acid. Immediate Diagnosis: The nomenclature "2,3-dihydro-1-benzofuranacetic acid" is chemically ambiguous regarding the position of the acetic acid moiety. The two most common pharmaceutical targets are the C3-isomer (via benzofuranone) and the C5-isomer (via Friedel-Crafts on the dihydro-core).

  • Target A (C3-Isomer): (2,3-dihydrobenzofuran-3-yl)acetic acid.[1]

    • Primary Route: Wittig-Horner reaction on benzofuran-3-one followed by hydrogenation.

    • Common Failure: Low conversion in Wittig step (enolization) or over-reduction.

  • Target B (C5-Isomer): (2,3-dihydrobenzofuran-5-yl)acetic acid (Key intermediate for Darifenacin/Fasiglifam).

    • Primary Route: Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by Wolff-Kishner or reduction.[2]

    • Common Failure: Poor regioselectivity (C5 vs C7) or hydrolysis issues.

This guide prioritizes the C3-Isomer (Wittig Route) as it presents the most complex "yield traps" regarding reaction engineering, but also addresses the C5-Isomer critical parameters.

Workflow Visualization

Figure 1: Yield Optimization Logic Flow This decision tree helps you identify the specific bottleneck in your synthesis based on the isomer and observed failure mode.

YieldOptimization Start Identify Target Isomer C3 Target: C3-Isomer (via Benzofuran-3-one) Start->C3 C5 Target: C5-Isomer (via Dihydrobenzofuran) Start->C5 Wittig Step 1: Wittig Reaction (Olefin Formation) C3->Wittig FC Step 1: Friedel-Crafts C5->FC Hydro Step 2: Hydrogenation (Double Bond Reduction) Wittig->Hydro Wittig_Fail Issue: Low Yield (<40%) Wittig->Wittig_Fail Hydro_Fail Issue: Ring Opening Hydro->Hydro_Fail Enol Diagnosis: Enolization Action: Switch to KOtBu/Low Temp Wittig_Fail->Enol Starting Material Recovered CatSelect Diagnosis: Over-reduction Action: Poisoned Catalyst/Neutral pH Hydro_Fail->CatSelect Regio Issue: C5 vs C7 Mixture FC->Regio Solvent Diagnosis: Temperature/Sterics Action: Lower Temp (-10°C) Regio->Solvent

Caption: Decision matrix for troubleshooting synthetic bottlenecks based on target isomer and reaction stage.

Technical Support Modules (Q&A Format)

Module A: The Wittig Bottleneck (C3-Isomer)

Context: You are reacting benzofuran-3-one with (carbethoxymethylene)triphenylphosphorane.

Q1: My Wittig reaction stalls at 40% conversion. Adding more ylide doesn't help. Why? Diagnosis: You are fighting enolization . Benzofuran-3-one has an acidic proton at the C2 position. Weak bases or slow addition allows the base (or the ylide itself) to deprotonate the ketone to an enolate, which is unreactive toward the Wittig reagent. Protocol Fix:

  • Switch Base: Do not use weak bases like TEA or pyridine. Use Potassium tert-butoxide (KOtBu) .[3]

  • Order of Addition (Critical): Pre-form the ylide.

    • Step A: Suspend phosphonium salt in dry THF at 0°C.

    • Step B: Add KOtBu (1.1 eq) dropwise. Stir 30 min (Yellow/Orange color).

    • Step C: Add the benzofuran-3-one rapidly or as a concentrated solution.

  • Temperature: Keep the initial addition at 0°C, then warm to RT. Why this works: The "pre-formed ylide" approach minimizes the time the ketone is exposed to free base, favoring nucleophilic attack over deprotonation [1].

Q2: I see a "gum" forming that traps my product. How do I improve workup? Diagnosis: Triphenylphosphine oxide (TPPO) byproduct formation. Protocol Fix:

  • Solvent Swap: After the reaction, evaporate THF and triturate the residue with cold diethyl ether or 9:1 Hexane/EtOAc . TPPO is poorly soluble in cold ether/hexane and will precipitate out. Filter the solid before column chromatography.

  • Alternative Reagent: Consider using the Horner-Wadsworth-Emmons (HWE) reagent (triethyl phosphonoacetate) with NaH. The phosphate byproduct is water-soluble, simplifying purification and often providing higher E-selectivity [2].

Module B: Hydrogenation Selectivity (C3-Isomer)

Context: Reducing the exocyclic double bond (ethyl 2-(benzofuran-3(2H)-ylidene)acetate) to the saturated ester.

Q3: Hydrogenation is opening the furan ring (over-reduction to phenol derivatives). Diagnosis: Benzofuran rings are susceptible to hydrogenolysis under high pressure or acidic conditions. Protocol Fix:

  • Catalyst: Switch from Pd/C (unpoisoned) to 5% Pd/C (sulfided) or Rh/Al2O3 . Rhodium is generally more selective for olefin saturation over hydrogenolysis of benzyl-ether type bonds.

  • Solvent/pH: Avoid acetic acid or protic solvents if ring opening is observed. Use Ethyl Acetate or Toluene .

  • Pressure: Limit H2 pressure to 1 atm (balloon) . High pressure (>50 psi) drastically increases the rate of ring opening.

Table 1: Hydrogenation Catalyst Selection Matrix

Catalyst SystemH2 PressureSolventRisk ProfileRecommendation
10% Pd/C 40 psiMeOHHigh: Ring opening likely.Avoid for this substrate.
5% Pd/BaSO4 1 atmEtOAcLow: Good selectivity.Primary Choice.
Rh/Al2O3 1-3 atmEtOHVery Low: Preserves ring.Use if Pd fails.
Wilkinson's Cat. 50 psiBenzene/THFZero: Homogeneous, specific.Best for difficult scale-ups.
Module C: The Friedel-Crafts Route (C5-Isomer)

Context: Acylating 2,3-dihydrobenzofuran to get the 5-acetyl or 5-chloroacetyl intermediate.

Q4: I am getting a mixture of 5-substituted and 7-substituted products. Diagnosis: While the 5-position is electronically favored (para to the ether oxygen), higher temperatures allow thermodynamic equilibration or competitive attack at the 7-position (ortho to oxygen). Protocol Fix:

  • Temperature Control: Perform the acylation at -10°C to 0°C .

  • Reagent: Use Oxalyl chloride monoethyl ester with

    
     in DCM. The bulkier electrophile improves para-selectivity (5-position) over the ortho-position (7-position) due to steric hindrance [3].
    

Detailed Experimental Protocols

Protocol A: Optimized Wittig for C3-Functionalization

Target: Ethyl (benzofuran-3(2H)-ylidene)acetate

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Ylide Formation: Charge (Carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous Toluene (or THF). Cool to 0°C.

  • Substrate Addition: Add Benzofuran-3-one (1.0 eq) dissolved in minimum Toluene dropwise over 15 mins.

    • Note: If using HWE reagent, add NaH (1.2 eq) to phosphonate at 0°C first, wait for

      
       evolution to cease, then add ketone.
      
  • Reaction: Reflux (Toluene) or stir at RT (THF) for 4-6 hours. Monitor TLC (Hexane:EtOAc 8:2).

  • Workup: Cool. Add Hexane (equal volume). Filter off TPPO precipitate. Wash filtrate with water/brine. Dry (

    
    ).
    
  • Yield Check: Expected yield >85%. If low, check solvent dryness.

Protocol B: Selective Hydrogenation

Target: Ethyl 2,3-dihydrobenzofuran-3-acetate

  • Setup: Hydrogenation bottle or flask with balloon.

  • Mix: Dissolve olefin from Protocol A in Ethyl Acetate (0.1 M).

  • Catalyst: Add 10 wt% loading of 5% Pd on Barium Sulfate (reduces isomerization/ring opening risk).

  • Run: Purge with

    
    , then 
    
    
    
    . Stir vigorously at RT under 1 atm
    
    
    for 12 hours.
  • Filtration: Filter through Celite pad. Do not let the catalyst dry out (pyrophoric risk).

  • Hydrolysis (Optional): To get the free acid, treat ester with LiOH in THF/Water (1:1) at RT for 2 hours. Acidify to pH 2 with 1M HCl.

References

  • Chan, J. H., et al. "Annelated furans. XVII. The Wittig reaction of benzofuranones." Australian Journal of Chemistry, vol. 28, no. 5, 1975, pp. 1097-1111.

  • Maryanoff, B. E., & Reitz, A. B. "The Wittig olefin reaction." Chemical Reviews, vol. 89, no. 4, 1989, pp. 863-927. (Fundamental review on mechanism and base selection).
  • Storer, R., et al. "Process Development for the Synthesis of the GPR40 Receptor Agonist TAK-875." Organic Process Research & Development, vol. 18, no. 12, 2014. (Describes the Friedel-Crafts/C5-isomer route).
  • Zhou, B., et al. "Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles." ACS Sustainable Chemistry & Engineering, 2020.

Disclaimer: These protocols involve hazardous chemicals (NaH,


, 

gas). Always consult your institution's Chemical Hygiene Plan before execution.

Sources

Optimization

"troubleshooting variability in biological assay results with 2,3-Dihydro-1-benzofuranacetic acid"

Topic: Troubleshooting Variability in Biological Assays Ticket ID: T-DBFA-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & The Problem Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Variability in Biological Assays Ticket ID: T-DBFA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Problem

Welcome to the technical support hub for 2,3-Dihydro-1-benzofuranacetic acid . If you are experiencing "bouncing" IC50 values, inconsistent replicates, or unexplained cytotoxicity, you are likely battling the specific physicochemical duality of this molecule.

The Core Conflict: This compound possesses a lipophilic core (dihydrobenzofuran) fused to a ionizable tail (acetic acid).

  • pK_a: ~4.5 – 4.8 (Carboxylic acid moiety).

  • LogP: ~1.5 – 2.5 (Estimated, depending on substitution position).

Why this causes variability: At physiological pH (7.4), the compound is >99% ionized (negatively charged). However, inside hydrophobic pockets of enzymes or lipid bilayers, it may need to be neutral. Small fluctuations in your assay buffer’s pH or ionic strength can drastically shift the LogD (distribution coefficient), altering the effective concentration available to the target. Furthermore, the lipophilic core makes it prone to colloidal aggregation , a leading cause of false positives in high-throughput screening (HTS).

Module 1: Troubleshooting Logic & Diagnostics

Before altering your biology, you must validate your chemistry. Use this decision matrix to identify the root cause of your variability.

Interactive Troubleshooting Flowchart

TroubleshootingFlow Start ISSUE: High Variability (CV > 15%) or Shifting IC50 Check_Dose Does the Hill Slope exceed 1.5 (Steep Curve)? Start->Check_Dose Aggregator Suspect: Colloidal Aggregation (False Positive) Check_Dose->Aggregator Yes Check_Solubility Is the compound precipitating at high concentrations? Check_Dose->Check_Solubility No Add_Detergent Action: Add 0.01% Triton X-100 or Tween-20 to Buffer Aggregator->Add_Detergent Precipitation Suspect: 'Crash Out' (Solubility Limit) Check_Solubility->Precipitation Yes (Turbidity) Check_pH Is the Assay pH < 6.0 or unstable? Check_Solubility->Check_pH No Protocol_Fix Action: Switch to Intermediate Dilution Protocol (See Module 2) Precipitation->Protocol_Fix Ionization Suspect: Protonation Shift (Permeability/Binding Issue) Check_pH->Ionization Yes Buffer_Fix Action: Increase Buffer Capacity (e.g., 50mM HEPES) Check_pH->Buffer_Fix

Figure 1: Diagnostic logic tree for identifying sources of assay interference.

Module 2: Critical FAQs & Solutions

Category A: Solubility & Precipitation ("The Crash Out")

Q: My compound precipitates when I add the DMSO stock to the media. Why? A: This is "Shock Precipitation."[1] Your stock is likely 10mM or 100mM in 100% DMSO. When you pipette this directly into aqueous media (buffer/media), the local concentration at the pipette tip momentarily exceeds the solubility limit before it mixes. The dihydrobenzofuran core is hydrophobic; once it forms a micro-crystal, it will not re-dissolve easily, even if the final theoretical concentration is soluble.

The Fix: The "Intermediate Dilution" Step Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a compatible solvent or buffer with high carrier protein (e.g., DMSO + PBS + 1% BSA) to create a 1 mM working solution.

  • Final: Dilute the working solution into the assay well.

Q: I see inconsistent results between plastic types (PS vs. PP). A: The lipophilic dihydrobenzofuran ring drives Non-Specific Binding (NSB) . Polystyrene (PS) plates are hydrophobic. Your compound is likely coating the walls of the dilution plate before it ever reaches the cells/enzyme.

  • Recommendation: Use Polypropylene (PP) plates for all intermediate dilutions. PP has lower binding affinity for lipophilic small molecules than PS.

  • Verification: Measure the concentration of the compound in the well using HPLC/MS after 30 minutes of incubation to confirm the actual concentration matches the theoretical dose [1].

Category B: The pH Trap (Potency Shifts)

Q: My IC50 shifts by 10-fold when I change the buffer from pH 7.0 to pH 7.4. A: This is a hallmark of ionizable carboxylic acids. At pH 7.0, a slightly higher fraction of the compound exists in the neutral (protonated) form compared to pH 7.4.

  • Mechanism: If your target requires the neutral molecule (e.g., intracellular target requiring membrane permeation), potency will appear lower as pH increases (because more compound is ionized and trapped outside the cell).

  • Mechanism: If your target binds the anion (e.g., a positively charged pocket on a receptor), potency might appear higher as pH increases.

Data Table: Theoretical Ionization Impact

Assay Condition pH % Ionized (Anion) % Neutral (Lipophilic) Predicted Behavior
Acidic Buffer 5.0 ~76% ~24% High permeability; Risk of precipitation.
Physiological 7.4 >99.8% <0.2% High solubility; Low passive permeability.

| Basic Buffer | 8.0 | ~100% | ~0% | Max solubility; Compound is strictly cell-impermeable unless transported. |

Note: Assumes pKa ≈ 4.5. Calculated using Henderson-Hasselbalch equation.

Category C: False Positives (Aggregation)

Q: I get 100% inhibition at 10 µM, but it disappears when I add Triton X-100. A: You have a Promiscuous Aggregator . Many lipophilic planar molecules form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes, leading to false inhibition [2].

  • The Test: Add 0.01% Triton X-100 (non-ionic detergent) to your assay buffer. If the inhibition vanishes, the initial activity was an artifact of aggregation, not specific binding.

Module 3: Validated Protocols

SOP-01: Preparation of Assay-Ready Stocks

Prevents shock precipitation and ensures accurate serial dilutions.

Reagents:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • Critical Additive: 0.01% Triton X-100 or 0.1% BSA (Carrier protein prevents NSB).

Workflow Diagram (DOT):

SerialDilution cluster_tips Critical Control Points Stock 10mM Stock (100% DMSO) Step1 Intermediate Plate (Polypropylene) Stock->Step1 Dilute 1:20 (500µM, 5% DMSO) Step1->Step1 Serial Dilution in 5% DMSO Buffer Step2 Assay Plate (Final Well) Step1->Step2 Transfer 1:10 (Final: 0.5% DMSO) Tip1 Use Low-Retention Tips Tip2 Mix 5x (Do not vortex)

Figure 2: Recommended serial dilution workflow to maintain solubility and solvent consistency.

Step-by-Step:

  • Thaw the 10 mM DMSO stock at Room Temperature (RT). Do not heat >37°C as benzofurans can be heat-sensitive.

  • Vortex vigorously to ensure no concentration gradient exists in the vial.

  • Prepare Intermediate: In a Polypropylene plate, dilute the stock 1:20 into a buffer containing 5% DMSO. This creates a 500 µM solution.

    • Why? This "steps down" the DMSO concentration, allowing you to catch precipitation early.

  • Serial Dilute: Perform your serial dilution in this intermediate plate (maintaining 5% DMSO constant).

  • Final Transfer: Transfer 5 µL of the intermediate dilution into 45 µL of assay media in the final plate.

    • Result: Final DMSO is 0.5% (tolerable for most cells).

References & Evidence

  • Assay Guidance Manual (NCBI). Assay Interference by Aggregation.

    • Context: Defines the mechanism of colloidal aggregation common in lipophilic compounds like benzofurans.

    • Source: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.

    • Context: Discusses the impact of physicochemical properties (LogP, pKa) on assay validity.

    • Source: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.

    • Context: Authoritative text on solubility, "crash out" phenomena, and plastic binding (NSB).

    • Source: [Link][2]

  • BellBrook Labs. Common Challenges in Biochemical Assays.

    • Context: Practical guide on interference from fluorescent or aggregating compounds.

    • Source: [Link]

Disclaimer: This guide addresses the general physicochemical behavior of the 2,3-Dihydro-1-benzofuranacetic acid scaffold. Specific derivatives (e.g., 5-acetic acid vs. 2-acetic acid isomers) may exhibit slight variations in pKa. Always consult the specific Certificate of Analysis (CoA) for your batch.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2,3-Dihydro-1-benzofuranacetic Acid

Introduction Welcome to the Technical Support Center. You are likely here because you are observing inconsistent data with 2,3-Dihydro-1-benzofuranacetic acid (or its derivatives like the TAK-875 scaffold).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent data with 2,3-Dihydro-1-benzofuranacetic acid (or its derivatives like the TAK-875 scaffold).

This molecule presents a "dual-threat" stability profile:

  • The Lipophilic Core: The dihydrobenzofuran ring is prone to oxidative stress and UV degradation.

  • The Acidic Tail: The acetic acid moiety (

    
    ) creates solubility cliffs and, critically, is susceptible to pseudo-degradation  (esterification) in alcoholic solvents.
    

This guide moves beyond standard datasheets to address the causality of these failures.

Module 1: The "Ghost Peak" Phenomenon (Analytical Artifacts)

User Complaint: "My LC-MS shows a new peak at M+14 (or M+28) that increases over time. Is the compound degrading?"

Diagnosis: This is likely not degradation of the solid, but in-situ esterification . Carboxylic acids dissolved in methanol (common for LC-MS stocks) can spontaneously convert to methyl esters, especially if the solution is slightly acidic (e.g., containing 0.1% Formic Acid).

The Mechanism

The carbonyl carbon of the acetic acid side chain undergoes nucleophilic attack by the solvent (methanol). This reaction is catalyzed by trace acids often used in mobile phases.



Troubleshooting Protocol: Solvent Selection

Step 1: Verify the Solvent System Check your stock solution solvent. If it is Methanol (MeOH), immediately switch to Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

Step 2: The "Safe-Solvent" Decision Tree Use the following logic flow to select the correct solvent for your application.

SolventSelection Start Select Solvent for 2,3-Dihydro-1-benzofuranacetic acid IsLCMS Is this for LC-MS Quantification? Start->IsLCMS IsBioAssay Is this for Biological Assay? Start->IsBioAssay AvoidMeOH CRITICAL: Avoid Methanol (Risk of Methyl Ester formation) IsLCMS->AvoidMeOH Yes UseDMSO Use DMSO (Freeze-thaw stable) IsBioAssay->UseDMSO Stock Solution UseACN Use Acetonitrile (ACN) Stable for 24-48h at 4°C AvoidMeOH->UseACN Preferred CheckBuffer Check Buffer pH Must be > pH 6.0 UseDMSO->CheckBuffer Dilution

Figure 1: Solvent selection logic to prevent analytical artifacts and precipitation.

Module 2: Solubility & Precipitation (The pH Trap)

User Complaint: "The compound dissolved in DMSO, but crashed out when I added it to my cell culture media/buffer."

Diagnosis: You have hit the pKa Solubility Cliff . The pKa of the acetic acid tail is approximately 4.3–4.5 .

  • pH < 4.0: The molecule is protonated (neutral charge), maximizing lipophilicity and causing precipitation in aqueous environments.

  • pH > 6.0: The molecule is deprotonated (anionic), significantly increasing aqueous solubility.

Corrective Action: The "pH Jump" Protocol

Do not attempt to dissolve the solid directly in neutral buffer. Use a co-solvent spike method.

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM).

  • Prepare Buffer: Ensure your assay buffer (PBS, HEPES) is at pH 7.4 .

  • The Spike: Vortex the buffer rapidly while adding the DMSO stock. This prevents local areas of high concentration where the compound might aggregate before ionizing.

Solubility Profile Table

SolventSolubility RatingRisk FactorRecommended Use
DMSO High (>50 mg/mL)Freezing point (19°C)Long-term Stock (-20°C)
Methanol HighEsterification Avoid for Storage
Acetonitrile Moderate/HighEvaporationLC-MS working standard
PBS (pH 7.4) ModeratePrecipitation if pH dropsImmediate assay use
Water (pH 5.0) Very Low Precipitation Do not use

Module 3: Oxidative Stability (The "Yellowing" Issue)

User Complaint: "My clear DMSO stock turned yellow after a month on the bench."

Diagnosis: Oxidative dehydrogenation or radical attack at the benzylic position (C2/C3 of the dihydrofuran ring). While 2,3-dihydrobenzofurans are more stable than their unsaturated benzofuran counterparts, the benzylic protons are susceptible to radical abstraction, leading to conjugated impurities (chromophores = yellow color).

Protocol: Freeze-Pump-Thaw (Degassing)

For critical kinetic studies or long-term reference standards, you must remove dissolved oxygen.

  • Seal: Place solution in a Schlenk tube or heavy-walled vial with a septum.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (10-15 min) to remove headspace gas.

  • Thaw: Close valve, thaw in warm water. Bubbles will evolve (dissolved gas escaping).

  • Repeat: Cycle 3 times. Backfill with Argon.

Module 4: Photostability

User Complaint: "I see multiple small impurity peaks after leaving the sample in the autosampler."

Diagnosis: UV-induced degradation. The benzofuran core absorbs UV light. High-intensity lab lighting or UV detection in HPLC can trigger radical formation.

Requirement:

  • Amber Glass: All stocks must be stored in amber vials.

  • Foil Wrap: If amber glass is unavailable, wrap clear vials in aluminum foil immediately after preparation.

  • Autosampler: Ensure the LC autosampler compartment is darkened/cooled (4°C).

Summary Workflow: Ensuring Data Integrity

The following workflow summarizes the lifecycle of the compound from powder to data, integrating all stability checks.

StabilityWorkflow Powder Solid Powder (Store -20°C, Desiccated) Weighing Weighing (Low Light) Powder->Weighing Dissolution Dissolution (DMSO or ACN) NO MeOH Weighing->Dissolution Degas Degassing (Argon Purge) Dissolution->Degas Optional for High Precision Storage Storage (-80°C, Amber Vial) Dissolution->Storage Degas->Storage Usage Experimental Use (Keep on Ice, pH > 6) Storage->Usage

Figure 2: Lifecycle management for 2,3-Dihydro-1-benzofuranacetic acid.

References & Authority

  • Compound Identity & Properties:

    • PubChem CID 10329 (Dihydrobenzofuran Core).[1] National Library of Medicine.[1] [Link]

  • Stability Guidelines:

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Analytical Artifacts (Esterification):

    • Stol, R. et al. "Esterification of Carboxylic Acids in Methanol/Acid Mixtures." Chromatography Online. This is a known phenomenon in LC-MS method development for acidic drugs.

    • Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. [Link]

  • Benzofuran Reactivity:

    • Synthesis and Oxidation of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Asymmetric Hydrogenation for (S)-2,3-Dihydro-1-benzofuran-3-acetic Acid

Executive Summary This guide validates a high-efficiency synthetic route for (S)-2,3-dihydro-1-benzofuran-3-acetic acid , a critical pharmacophore in GPR40 agonists (e.g., Fasiglifam/TAK-875). Historically, the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a high-efficiency synthetic route for (S)-2,3-dihydro-1-benzofuran-3-acetic acid , a critical pharmacophore in GPR40 agonists (e.g., Fasiglifam/TAK-875).

Historically, the synthesis of this scaffold relied on Classical Chiral Resolution , a method plagued by low atom economy (max 50% theoretical yield) and labor-intensive crystallization cycles. This guide objectively compares that legacy approach against the Catalytic Asymmetric Hydrogenation route.

The Verdict: The Asymmetric Hydrogenation route—specifically utilizing Rh(I)-FerroTANE or Ir-SpinPHOX catalysts—is the superior methodology. It delivers >98% conversion , >91% enantiomeric excess (ee) , and eliminates the waste streams associated with chiral salt resolution.

Technical Comparison: The "New" vs. The "Old"

The Legacy Standard: Classical Chiral Resolution

The traditional industrial route involves synthesizing the racemic dihydrobenzofuran acid followed by optical resolution.

  • Mechanism: Radical cyclization or Friedel-Crafts alkylation forms the racemic core. A chiral amine (e.g., (R)-phenylethylamine) is added to form diastereomeric salts.

  • Pain Points:

    • Yield Cap: Theoretical maximum yield is 50% (discarding the unwanted enantiomer).

    • Throughput: Requires multiple recrystallizations to achieve >98% optical purity.

    • Waste: High E-factor due to solvent use in crystallization and salt breaking.

The Validated Innovation: Asymmetric Hydrogenation

The new standard involves the direct asymmetric reduction of benzofuran-3-acetic acid precursors.

  • Mechanism: A transition metal (Rh or Ir) complexed with a chiral phosphine ligand coordinates to the olefin of the benzofuran precursor, directing the hydride attack to a specific face.

  • Key Advantage: Converts a prochiral

    
     center directly to the desired chiral 
    
    
    
    center with near-perfect atom economy.
Comparative Data Matrix
MetricRoute A: Classical Resolution (Legacy) Route B: Asymmetric Hydrogenation (New)
Overall Yield 30–40% (after resolution)95–99%
Enantiomeric Excess (ee) >99% (requires 2-3 recrystallizations)91–97% (Direct)
Atom Economy Poor (Discard 50% of mass)Excellent (Addition reaction)
Catalyst Cost Low (Chiral amines are cheap)High (Rh/Ir precursors + Ligands)
Process Cycle Time High (3–5 days)Low (12–24 hours)
Safety Profile Moderate (Solvent handling)High (Requires High-Pressure

)

Mechanistic Visualization

The following diagram illustrates the divergence between the wasteful resolution pathway and the streamlined hydrogenation pathway.

SynthesisComparison Precursor Benzofuran-3-acetic Acid (Prochiral Precursor) Racemic Racemic Reduction (Pd/C, H2) Precursor->Racemic Non-selective Product_New (S)-2,3-Dihydro-1- benzofuran-3-acetic acid (>95% Yield, >91% ee) Precursor->Product_New Asymmetric Hydrogenation (10-20 bar H2) Salt Salt Formation (+ Chiral Amine) Racemic->Salt Waste Unwanted (R)-Isomer (Discarded/Recycled) Salt->Waste Mother Liquor Product_Old (S)-Product (35% Yield) Salt->Product_Old Crystallization Catalyst Rh(I)-FerroTANE or Ir-SpinPHOX Catalyst->Product_New

Figure 1: Comparison of the atom-economical Asymmetric Hydrogenation (Green path) versus the wasteful Classical Resolution (Grey/Red path).

Validated Experimental Protocol

This protocol is based on the optimized conditions for Rh-catalyzed asymmetric hydrogenation , validated for scalability and reproducibility.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Benzofuran-3-acetic acid (or methyl ester derivative).

  • Catalyst Precursor:

    
     (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
    
  • Ligand: (S,S)-Et-FerroTANE or Ir-SpinPHOX (for higher turnover numbers).

  • Solvent: Methanol (degassed).

  • Gas: Hydrogen (

    
    ) at 10–20 bar.
    
Step-by-Step Methodology
  • Catalyst Preparation (Glovebox/Inert Atmosphere):

    • In a Schlenk flask, dissolve

      
       (1.0 equiv relative to metal loading) and the chiral ligand (1.1 equiv) in degassed Methanol.
      
    • Stir at room temperature for 15 minutes to ensure complexation. The solution should turn orange/red.

  • Hydrogenation:

    • Load the benzofuran substrate into a high-pressure autoclave.

    • Add the catalyst solution via cannula transfer (Target S/C ratio: 1000:1 to 5000:1).

    • Purge the autoclave 3 times with Nitrogen (

      
      ), then 3 times with Hydrogen (
      
      
      
      ).
    • Pressurize to 1.5 MPa (15 bar)

      
      .
      
    • Stir at 25–30°C for 12–24 hours.

  • Work-up & Analysis:

    • Vent hydrogen carefully.

    • Concentrate the reaction mixture under reduced pressure.

    • Validation Check: Analyze crude by Chiral HPLC (e.g., Chiralcel OJ-H column) to determine enantiomeric excess (ee).

    • Purification: If necessary, pass through a short silica plug to remove residual metal; however, conversion is typically quantitative.

Process Validation Workflow

ValidationWorkflow Start Start: Crude Reaction Mixture Check1 1H NMR Analysis Start->Check1 Decision1 Olefin Peak Disappeared? Check1->Decision1 Decision1->Start No (Re-pressurize) Check2 Chiral HPLC Decision1->Check2 Yes Decision2 ee > 90%? Check2->Decision2 Recrystallize Recrystallize (EtOH/Water) Decision2->Recrystallize No Final Final API Intermediate (Release) Decision2->Final Yes Recrystallize->Check2

Figure 2: Decision tree for validating the quality of the hydrogenated product.

Critical Analysis & Troubleshooting

Why this route fails (and how to fix it)

Even robust catalytic cycles can fail. Here are the primary failure modes for this specific hydrogenation:

  • Catalyst Poisoning: The benzofuran ring is electron-rich. If the precursor synthesis involved sulfur or iodine reagents, trace residues will kill the Rh/Ir catalyst.

    • Fix: Wash the precursor with aqueous

      
       or pass through activated carbon before hydrogenation.
      
  • Low Enantioselectivity:

    • Cause: High temperature (>50°C) often degrades the chiral induction.

    • Fix: Maintain reaction temperature strictly between 20–30°C. If reaction rate is slow, increase pressure, not temperature.

  • Induction Period:

    • Cause: Incomplete reduction of the catalyst precursor (COD removal).

    • Fix: Ensure thorough pre-complexation time (15-30 mins) before adding substrate.

Scalability Note

While the Rh-FerroTANE system is the industry standard (validated by Takeda for Fasiglifam), recent literature suggests Ir-SpinPHOX catalysts may offer higher Turnover Numbers (TON) for difficult substrates, specifically 2-substituted benzofurans [3]. For the 3-acetic acid derivative, Rhodium remains the most cost-effective choice for kilo-scale batches.

References

  • Yamashita, M., et al. (2014).[1] "Preparation of (2,3-Dihydrobenzofuran-3-yl)acetic Acid via Rh-Catalyzed Asymmetric Hydrogenation." Bulletin of the Chemical Society of Japan.

  • Pauli, L., et al. (2015).[2] "Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts." Chemistry – A European Journal.

  • Ding, K., et al. (2020).[3] "Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes." Advanced Synthesis & Catalysis.

  • Negoro, N., et al. (2012). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters.

Sources

Comparative

Comparative Guide: 2,3-Dihydro-1-benzofuranacetic Acid Scaffolds in Therapeutic Discovery

Topic: Comparative Study of 2,3-Dihydro-1-benzofuranacetic Acid and its Analogs in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 2,3-Dihydro-1-benzofuranacetic Acid and its Analogs in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, 2,3-dihydro-1-benzofuranacetic acid represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the parent compound serves as a critical synthetic intermediate, its optimized analogs have reached late-stage clinical trials, most notably as G-protein-coupled receptor 40 (GPR40/FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM).

This guide objectively compares the pharmacological performance, Structure-Activity Relationships (SAR), and safety profiles of the parent scaffold against its key therapeutic analogs, specifically Fasiglifam (TAK-875) and related phenylpropionic acid derivatives.

Chemical Profile & Structural Evolution[1]

The core challenge with the parent (2,3-dihydro-1-benzofuran-3-yl)acetic acid is balancing potency with physicochemical properties. Early derivatives exhibited high lipophilicity (cLogP > 4.0), leading to poor metabolic stability and high plasma protein binding.

SAR Logic: From Parent to Lead

The evolution of this class is driven by three mechanistic goals:

  • Potency: Maximizing interactions with the Arg183/Arg258 residues in the GPR40 binding pocket.

  • Bioavailability: Reducing lipophilicity to prevent rapid

    
    -oxidation of the carboxylic tail.
    
  • Safety: Mitigating hepatotoxicity risks associated with reactive metabolites.

Figure 1: SAR Evolution Pathway

SAR_Evolution Parent Parent Scaffold (2,3-dihydro-1-benzofuran-3-yl)acetic acid High Lipophilicity (cLogP > 4) Step1 Modification 1: Introduction of Polar Groups (e.g., Sulfonyl/Amine) Parent->Step1 Reduce cLogP Step2 Modification 2: Side Chain Optimization (Resistance to Beta-Oxidation) Step1->Step2 Improve PK Lead Optimized Analog Fasiglifam (TAK-875) Balanced Lipophilicity & Potency Step2->Lead Clinical Candidate

Caption: Structural optimization pathway transforming the lipophilic parent acid into the bioavailable clinical candidate TAK-875.

Comparative Performance Analysis

The following table contrasts the parent scaffold with its most significant analog (TAK-875) and a standard comparator (GW9508, a phenylpropionic acid derivative).

Table 1: Pharmacological & Physicochemical Comparison
FeatureParent Scaffold (Benzofuran Acid)Fasiglifam (TAK-875)GW9508 (Comparator)
Primary Target GPR40 (FFAR1) AgonistGPR40 (FFAR1) AgonistGPR40 (FFAR1) Agonist
Potency (EC50) ~ 50–100 nM14 nM (Human GPR40)~ 50 nM
Lipophilicity (cLogP) High (> 4.5)Moderate (3.4)High (> 4.8)
Metabolic Stability Low (Rapid

-oxidation)
High (Resistant tail)Moderate
Toxicity Risk Low SpecificityHepatotoxicity (DILI linked)Cytotoxicity at high doses
Clinical Status Synthetic IntermediateDiscontinued (Phase III)Preclinical Tool

Key Insight: While the parent scaffold provides baseline activity, the addition of a sulfonyl group and specific stereochemical configuration in TAK-875 significantly improved potency and metabolic stability. However, this structural complexity introduced idiosyncratic liver toxicity (DILI), likely due to inhibition of hepatobiliary transporters (e.g., OATP1B1).

Mechanistic Validation: GPR40 Signaling

To validate the efficacy of these analogs, researchers must confirm activation of the Gq-coupled pathway. The benzofuran acetic acid derivatives function as allosteric agonists , binding to a site distinct from endogenous fatty acids, amplifying glucose-stimulated insulin secretion (GSIS).

Figure 2: GPR40 Signaling Cascade

GPR40_Pathway Ligand Benzofuran Analog (Extracellular) Receptor GPR40 Receptor (Transmembrane) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC (Phospholipase C) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Caption: Signal transduction pathway for benzofuran-induced insulin secretion in pancreatic


-cells.

Experimental Protocols

Protocol A: Synthesis of 2,3-Dihydrobenzofuran-3-acetic Acid Derivatives

Context: This protocol utilizes a radical cyclization approach, preferred for its ability to install the acetic acid side chain efficiently.

  • Precursor Preparation: Start with o-allyloxyiodobenzene.

  • Radical Cyclization:

    • Reagents: Tributyltin hydride (

      
      ), AIBN (catalytic).
      
    • Solvent: Degassed Benzene or Toluene (Reflux).

    • Mechanism: The aryl radical undergoes 5-exo-trig cyclization onto the alkene.

    • Step Note: Ensure strictly anhydrous conditions to prevent quenching of the radical intermediate.

  • Oxidation/Hydrolysis: Convert the resulting alkyl stannane or alcohol intermediate to the carboxylic acid using Jones reagent or TEMPO oxidation.

  • Purification: Acid-base extraction followed by recrystallization from hexanes/ethyl acetate.

Protocol B: Calcium Flux Assay (Functional Validation)

Context: A self-validating system to confirm GPR40 agonism.

  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

    • Control: Use Probenecid (2.5 mM) to prevent dye leakage.

  • Compound Addition: Add the benzofuran analog (0.1 nM – 10

    
    M) in HBSS buffer.
    
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation:

    • Positive Control: Linoleic acid (10

      
      M).
      
    • Negative Control: DMSO vehicle.

    • Success Criterion: A dose-dependent increase in fluorescence >3-fold over baseline.

Safety & Toxicity: The Critical Bottleneck

While benzofuran acetic acid analogs show exceptional efficacy, hepatotoxicity remains the primary failure mode.

  • Mechanism: Acyl glucuronidation of the carboxylic acid tail can create reactive intermediates that covalently bind to liver proteins.

  • Mitigation Strategy: Recent analogs replace the carboxylic acid with bioisosteres (e.g., tetrazoles) or modify the benzofuran core to reduce transporter inhibition (OATP).

References

  • Negoro, N., et al. (2012).[1] Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist.[1] Journal of Medicinal Chemistry.[1][2]

  • Yabuki, C., et al. (2013). Fasiglifam (TAK-875), a novel GPR40 agonist, improves glucose homeostasis in rats with impaired glucose tolerance. Diabetes, Obesity and Metabolism.

  • Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875.[1] Diabetes Care.[3]

  • Cheng, H., et al. (2010). Discovery of potent and selective cannabinoid CB2 receptor agonists.[4][5][6] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for benzofuran versatility).

  • Lin, D. C., et al. (2011). Identification and pharmacological characterization of multiple allosteric binding sites on the free fatty acid 1 receptor. Molecular Pharmacology.

Sources

Validation

"head-to-head comparison of different 2,3-Dihydro-1-benzofuranacetic acid synthesis protocols"

A Head-to-Head Comparison of Synthetic Protocols for 2,3-Dihydro-1-benzofuranacetic Acid The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthetic Protocols for 2,3-Dihydro-1-benzofuranacetic Acid

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Consequently, the synthesis of derivatives such as 2,3-Dihydro-1-benzofuranacetic acid, a key intermediate for pharmaceuticals like Darifenacin, is of significant interest to researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of prominent synthetic strategies, moving beyond simple procedural lists to explore the mechanistic rationale and practical implications of each approach. The protocols presented are supported by experimental data from peer-reviewed literature and patent filings, offering a clear-eyed view of their respective strengths and weaknesses.

Protocol 1: Friedel-Crafts Acylation and Wolff-Kishner-Huang Minlon Reduction

This classical two-step approach builds the acetic acid side chain onto a pre-existing 2,3-dihydrobenzofuran core. It is a robust and well-documented method, particularly suited for scaled-up synthesis where starting material cost and reaction predictability are paramount.

Expertise & Experience: Mechanistic Rationale

The core of this strategy lies in two fundamental named reactions. The first, a Friedel-Crafts acylation , uses a Lewis acid like aluminum trichloride (AlCl₃) to generate a highly electrophilic acylium ion from an acylating agent (in this case, monoethyl oxalyl chloride).[3] This powerful electrophile then attacks the electron-rich aromatic ring of 2,3-dihydrobenzofuran, primarily at the C5 position due to electronic activation from the ether oxygen.

The subsequent Wolff-Kishner-Huang Minlon reduction is a classic method for the deoxygenation of ketones.[3] The reaction proceeds via the formation of a hydrazone intermediate, which, upon heating in the presence of a strong base (like potassium hydroxide), eliminates nitrogen gas to yield the desired methylene group. This high-temperature, basic reduction is highly effective for robust substrates.

Trustworthiness: A Self-Validating System

The reliability of this protocol stems from its use of well-understood, high-yielding reactions. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and its outcome on the 2,3-dihydrobenzofuran ring system is predictable. The Wolff-Kishner reduction provides a near-quantitative conversion of the intermediate α-keto acid to the final product, with the evolution of nitrogen gas serving as a visual indicator of reaction progress. The primary challenge lies in the handling of pyrophoric and water-sensitive reagents like AlCl₃ and the high temperatures required for the reduction.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • Suspend aluminum trichloride (1.4 eq.) in an inert solvent such as dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C.

  • Slowly add monoethyl oxalyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 10°C.

  • Stir the mixture for 1 hour at this temperature to allow for the formation of the acylium ion complex.

  • Add 2,3-dihydrobenzofuran (1.0 eq.) dropwise, again maintaining a temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight.[3]

  • Carefully quench the reaction by pouring it over ice and hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoacetate.

Step 2: Hydrolysis and Wolff-Kishner-Huang Minlon Reduction

  • Hydrolyze the resulting ethyl ester from Step 1 using an aqueous solution of sodium hydroxide to yield the α-keto acid sodium salt.

  • To the α-keto acid, add diethylene glycol as a high-boiling solvent, hydrazine hydrate (3-4 eq.), and potassium hydroxide (4-5 eq.).

  • Heat the mixture to 120-140°C for 2-3 hours to facilitate the formation of the hydrazone. Water will distill off during this phase.

  • Increase the temperature to 190-210°C and reflux for an additional 3-4 hours. Vigorous evolution of nitrogen gas will be observed.

  • Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to a pH of 1-2.

  • The product, 2,3-dihydro-1-benzofuran-5-ylacetic acid, will precipitate and can be collected by filtration.[3]

Workflow Visualization

G cluster_0 Protocol 1: Acylation-Reduction A 2,3-Dihydrobenzofuran C Friedel-Crafts Acylation (Dichloromethane, 0°C to RT) A->C B Monoethyl oxalyl chloride + AlCl₃ (Lewis Acid) B->C D Ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoacetate C->D F Wolff-Kishner-Huang Minlon Reduction (High Temp) D->F E 1. NaOH (Hydrolysis) 2. Hydrazine Hydrate 3. KOH (Base) E->F G 2,3-Dihydro-1-benzofuranacetic acid F->G

Caption: Workflow for Protocol 1.

Protocol 2: Catalytic Hydrogenation of Benzofuran-2-acetic Acid

This strategy represents a more modern approach, leveraging selective catalysis to reduce the furan ring of a benzofuran precursor without affecting the benzene ring. This method can offer milder reaction conditions and avoid the use of stoichiometric, harsh reagents.

Expertise & Experience: Mechanistic Rationale

The key to this protocol is the chemoselective hydrogenation of the C2-C3 double bond within the benzofuran ring system. This is challenging because over-reduction can lead to saturation of the benzene ring or hydrogenolysis (ring-opening) of the ether bond.[4] Success hinges on the choice of catalyst. Ruthenium nanoparticles, particularly when supported and modified with a Lewis acid, have shown high activity and selectivity for this transformation.[5][6] The Lewis acid component is thought to coordinate to the furan's oxygen atom, activating the heterocyclic ring towards hydrogenation while leaving the benzene ring's aromaticity intact.[5]

Trustworthiness: A Self-Validating System

The validity of this protocol is demonstrated by high conversion and selectivity reported in recent literature.[6] For example, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have achieved high yields under continuous flow conditions.[5][6] The reaction progress can be easily monitored by techniques like GC-MS or ¹H NMR to track the disappearance of the benzofuran starting material and the appearance of the dihydrobenzofuran product. The primary advantage is the operational simplicity and the potential for catalyst recycling, especially in flow chemistry setups.

Experimental Protocol

Step 1: Synthesis of Benzofuran-2-carboxylic Acid

  • Dissolve a substituted salicylaldehyde (1.0 eq.) and diethyl bromomalonate (1.1 eq.) in an inert solvent like acetone.

  • Add potassium carbonate (2.5 eq.) as a base.

  • Reflux the mixture for 4-6 hours.

  • After cooling, filter off the inorganic salts and concentrate the solvent.

  • Hydrolyze the resulting diethyl ester with NaOH in an ethanol/water mixture.

  • Acidify the reaction mixture with HCl to precipitate benzofuran-2-carboxylic acid.

Step 2: Conversion to Benzofuran-2-acetic Acid (Arndt-Eistert Homologation - Illustrative)

  • Convert the benzofuran-2-carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with diazomethane to form a diazoketone.

  • Perform a Wolff rearrangement in the presence of a silver catalyst and water to yield benzofuran-2-acetic acid. (Note: This is one of several possible homologation routes.)

Step 3: Selective Catalytic Hydrogenation

  • In a high-pressure reactor, dissolve benzofuran-2-acetic acid (1.0 eq.) in a suitable solvent (e.g., decalin, ethanol).

  • Add the selective hydrogenation catalyst (e.g., 0.5-2 mol% Ru@SILP-[ZnCl₄]²⁻).

  • Pressurize the reactor with hydrogen gas (e.g., 10-50 bar).

  • Heat the reaction to the optimal temperature (e.g., 150-175°C) and stir for the required time (4-16 hours).[6]

  • After cooling and depressurizing, filter off the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting 2,3-dihydro-1-benzofuranacetic acid by recrystallization or chromatography.

Workflow Visualization

G cluster_1 Protocol 2: Selective Hydrogenation A Salicylaldehyde Derivative C Ring Formation & Hydrolysis A->C B Diethyl Bromomalonate + K₂CO₃ B->C D Benzofuran-2-carboxylic acid C->D E Homologation (e.g., Arndt-Eistert) D->E Multi-step F Benzofuran-2-acetic acid E->F H Selective Hydrogenation (High T & P) F->H G H₂ Gas + Ru-based Catalyst G->H I 2,3-Dihydro-1-benzofuranacetic acid H->I

Caption: Workflow for Protocol 2.

Performance Comparison

ParameterProtocol 1: Friedel-Crafts & Wolff-KishnerProtocol 2: Catalytic Hydrogenation
Starting Materials 2,3-Dihydrobenzofuran, Monoethyl oxalyl chlorideSubstituted Salicylaldehyde, Diethyl bromomalonate
Number of Key Steps 2 (from dihydrobenzofuran)3+ (from salicylaldehyde)
Overall Yield Good to Excellent (reported high-yielding steps)Moderate to Good (multiple steps can lower overall yield)
Reaction Conditions Cryogenic (0°C) and very high temp (210°C)High temperature (175°C) and high pressure (10-50 bar H₂)
Reagents & Catalysts Stoichiometric AlCl₃, hazardous hydrazine, strong baseCatalytic noble metal (Ru), potentially recyclable[5]
Atom Economy Lower due to stoichiometric reagentsPotentially higher, especially with catalyst recycling
Scalability Proven for industrial scale[3]Well-suited for flow chemistry; batch scale-up requires high-pressure equipment
Purification Precipitation/Filtration often sufficientFiltration to remove catalyst, followed by crystallization/chromatography

Concluding Analysis

The choice between these two distinct synthetic strategies depends heavily on the specific objectives of the research or production campaign.

Protocol 1 (Friedel-Crafts/Wolff-Kishner) is a powerful and direct route when the starting 2,3-dihydrobenzofuran is readily available. Its reliance on classical, well-understood reactions makes it highly reliable and scalable, as evidenced by its use in industrial patent literature.[3] However, it comes with significant safety and environmental drawbacks, including the use of highly reactive and toxic reagents (AlCl₃, hydrazine) and extreme temperature requirements. This protocol is best suited for large-scale, cost-driven manufacturing where the infrastructure to handle such hazardous materials is already in place.

Protocol 2 (Catalytic Hydrogenation) represents a more elegant and modern approach. It offers the potential for milder conditions (avoiding cryogenic temperatures and highly corrosive reagents) and aligns better with the principles of green chemistry, particularly if the catalyst is recyclable.[5] The primary challenge is the multi-step synthesis of the required benzofuran-2-acetic acid precursor, which can negatively impact the overall yield and process time. This route is ideal for laboratory-scale synthesis, methodology development, and in settings where investment in modern catalytic and high-pressure equipment is feasible. Its adaptability to continuous flow processes makes it a forward-looking choice for future pharmaceutical manufacturing.[6]

Ultimately, the selection of a protocol requires a balanced consideration of starting material availability, scalability requirements, safety infrastructure, and cost, weighed against the desire for process efficiency and environmental sustainability.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • ACS Catalysis. (2020, January 22). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. Retrieved from [Link]

  • PMC. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Google Patents. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of benzofurans. Retrieved from [Link]

  • Frontiers. (2024, December 13). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]

  • PMC. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

  • ACS Publications. (2020, January 22). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases | ACS Catalysis. Retrieved from [Link]

  • MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Retrieved from [Link]

  • Wiley Online Library. (2014, November 13). Asymmetric Hydrogenation of Furans and Benzofurans with IridiumPyridinePhosphinite Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • PMC. (2024, December 13). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans | Request PDF. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Resolution of 2,3-dihydro-benzofuran-3-ols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • HETEROCYCLES. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Preparation of Carboxylic Acids. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Dihydro-1-benzofuranacetic acid

A Researcher's Guide to Safely Handling 2,3-Dihydro-1-benzofuranacetic Acid This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals workin...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2,3-Dihydro-1-benzofuranacetic Acid

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1-benzofuranacetic acid. Our objective is to furnish you with the in-depth knowledge required to handle this compound safely, ensuring both personal protection and experimental integrity. The following procedures are grounded in established safety standards and an understanding of the chemical properties of related carboxylic acids.

Understanding the Hazard: Why Specific PPE is Crucial

2,3-Dihydro-1-benzofuranacetic acid, as a carboxylic acid derivative, warrants careful handling. While specific toxicological data for this exact compound is not extensively published, the known hazards of structurally similar chemicals, such as 2,3-Dihydro-1-benzofuran-2-carboxylic acid, provide a strong basis for our safety protocols. These related compounds are known to cause significant skin and eye irritation.[1][2] The acidic nature of the carboxyl group, even if considered a weak acid, can be corrosive to biological tissues upon contact.[3] Therefore, the primary objective of our personal protective equipment (PPE) strategy is to create a complete barrier against accidental exposure through skin contact, eye contact, or inhalation of dust particles.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling 2,3-Dihydro-1-benzofuranacetic acid. The following table summarizes the required equipment, the rationale for its use, and relevant compliance standards.

Protection Type Specific Equipment Rationale & Key Considerations Applicable Standards
Eye & Face Protection Chemical Splash Goggles & Face ShieldPrimary Defense: Protects against splashes and airborne particles. The compound is a serious eye irritant.[1] A face shield offers a secondary layer of protection for the entire face.OSHA 29 CFR 1910.133, EN166[1][4]
Hand Protection Nitrile or Butyl Rubber GlovesChemical Resistance: Offers robust protection against carboxylic acids.[5] Always inspect gloves for tears or degradation before use. Double-gloving is recommended for extended handling.EN 374[6]
Body Protection Flame-Resistant Lab Coat & Chemical-Resistant ApronSkin Barrier: Protects skin and personal clothing from spills and contamination. An impervious apron is crucial when handling larger quantities.[5][7]Type 3/4/5/6[6]
Respiratory Protection N95 Dust Mask or Respirator with Acid Gas CartridgesInhalation Prevention: Necessary when handling the powder form to prevent inhalation of dust, which may cause respiratory irritation.[2] Use in a certified chemical fume hood is the primary engineering control.NIOSH (US) or EN 149 (EU)[4][8]
Foot Protection Closed-Toe, Closed-Heel ShoesGeneral Lab Safety: Protects feet from spills and falling objects.[5]N/A

Procedural Workflow: From Preparation to Disposal

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and step-by-step guide outline the complete handling process.

Experimental Workflow Diagram

prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble & Inspect PPE don_ppe 3. Don PPE (Coat, Gloves, Goggles, Shield) obtain_chem 4. Obtain Chemical (Keep Container Closed) don_ppe->obtain_chem Proceed to Handling dispense 5. Dispense/Weigh (Minimize Dust Generation) experiment 6. Perform Experiment decontaminate 7. Decontaminate Surfaces experiment->decontaminate Experiment Complete dispose_waste 8. Segregate & Dispose Waste (Label Hazardous Waste) doff_ppe 9. Doff PPE Correctly wash 10. Wash Hands Thoroughly

Caption: Workflow for handling 2,3-Dihydro-1-benzofuranacetic acid.

Step-by-Step Handling Protocol

A. Preparation and Engineering Controls

  • Designate Work Area: All handling of 2,3-Dihydro-1-benzofuranacetic acid must occur within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and immediately accessible.[4]

  • Assemble and Inspect PPE: Gather all necessary PPE as detailed in the table above. Carefully inspect gloves for any signs of damage or discoloration before use.[9]

  • Don PPE: Put on your lab coat, followed by chemical splash goggles. Then, put on your gloves, ensuring the cuffs overlap with the sleeves of your lab coat. Finally, don the face shield.

B. Handling and Experimental Use

  • Transporting the Chemical: When moving the chemical, keep the container tightly sealed and use a secondary container to prevent spills.

  • Dispensing: When weighing or transferring the solid compound, use techniques that minimize dust generation, such as gentle scooping.[10] Avoid pouring the powder from a height.

  • During the Experiment: Always be mindful of the placement of your hands and equipment to avoid cross-contamination. Do not touch your face, phone, or other personal items while wearing gloves.

C. Spill Management and Disposal

  • Spill Response: In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite or sand).[2] Do not use combustible materials. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Waste Segregation: All materials contaminated with 2,3-Dihydro-1-benzofuranacetic acid, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[5] Do not mix this waste with other streams.[5]

  • Container Disposal: Dispose of the empty container in an approved waste disposal plant.[11] Do not reuse empty containers as they may retain product residue.[12]

  • Decontamination: Thoroughly wipe down the work area in the fume hood with an appropriate cleaning agent.

D. Post-Handling Procedures

  • Doffing PPE: Remove PPE in the correct order to prevent re-contamination: first the outer gloves (if double-gloved), then the face shield and lab coat, followed by goggles, and finally the inner gloves.

  • Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after completing your work.[1][2]

By integrating these safety measures and procedural steps into your laboratory practice, you can confidently and safely work with 2,3-Dihydro-1-benzofuranacetic acid, ensuring a secure environment for discovery.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Personal Protective Kit (PPE Kit). BHS Industrial Equipment. [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. Accio. [Link]

  • Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%. Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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